Methoserpidine
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
865-04-3 |
|---|---|
Molekularformel |
C33H40N2O9 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-23-22(14-19)20-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)21(18)15-24(35)29(20)34-23/h7-8,11-12,14,18,21,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,21+,24-,27-,28+,31+/m1/s1 |
InChI-Schlüssel |
ULBNWNUHGJLQHO-VKMIBBQISA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](C[C@H]2CN3CCC4=C([C@@H]3C[C@H]2[C@H]1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Kanonische SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
865-04-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Methoserpidine; Decaserpil; Neoserpin; Resertene; R 694; R-694; R694; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Methoserpidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoserpidine, an antihypertensive agent, is a chemical analogue of reserpine (B192253), a member of the Rauwolfia alkaloid family.[1][2] While specific quantitative data on this compound's direct interactions with its molecular targets are not extensively available in current literature, its mechanism of action is understood to be analogous to that of reserpine. This guide elucidates the core mechanism of this compound, predicated on its function as an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). By irreversibly blocking VMAT2, this compound prevents the storage of monoamine neurotransmitters—norepinephrine (B1679862), dopamine, and serotonin—in presynaptic vesicles. This leads to their depletion from nerve terminals, resulting in a decrease in sympathetic tone and a subsequent lowering of blood pressure. This document provides a detailed overview of this mechanism, supported by data from studies on reserpine and other VMAT2 inhibitors, and outlines relevant experimental protocols.
Core Mechanism of Action: VMAT2 Inhibition
The primary molecular target of this compound, like its analogue reserpine, is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons. Its function is to transport monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm into the vesicles, a process essential for their subsequent release into the synaptic cleft.
This compound acts as an irreversible inhibitor of VMAT2. By binding to the transporter, it prevents the uptake and storage of monoamines in synaptic vesicles. The monoamines that remain in the cytoplasm are then degraded by enzymes such as monoamine oxidase (MAO). This leads to a progressive depletion of monoamine stores in both central and peripheral nerve terminals.
The antihypertensive effects of this compound are primarily attributed to the depletion of norepinephrine from peripheral sympathetic nerve endings. The reduction in norepinephrine levels leads to decreased stimulation of adrenergic receptors on blood vessels and the heart, resulting in vasodilation and a decrease in cardiac output, which collectively lower blood pressure.
dot
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data (Illustrative)
As this compound-specific quantitative data is scarce, the following tables present data for reserpine and other relevant VMAT2 inhibitors to illustrate the typical potencies and effects.
Table 1: VMAT2 Binding Affinities and Inhibitory Concentrations
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Reserpine | VMAT2 | [³H]dihydrotetrabenazine Binding | ~1 | - | FMR (2014) |
| Tetrabenazine | VMAT2 | FFN206 Uptake | - | 20.4 ± 4.1 | PMC (2025) |
| Valbenazine | VMAT2 | FFN206 Uptake | - | - | PMC (2025) |
Note: Data for reserpine and other VMAT2 inhibitors are provided for illustrative purposes due to the lack of specific data for this compound.
Table 2: Effects on Catecholamine Levels
| Compound | Model | Tissue | Catecholamine | Depletion (%) | Time Point | Reference |
| Reserpine | Rat | Heart | Norepinephrine | >90% | 24 hours | PMC (2017) |
| Reserpine | Rat | Brain | Dopamine | ~80% | 24 hours | FMR (2014) |
Note: This data for reserpine illustrates the expected effect of VMAT2 inhibitors on catecholamine levels.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of VMAT2 inhibitors like this compound.
VMAT2 Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for VMAT2.
Materials:
-
HEK293 cells stably expressing human VMAT2
-
[³H]dihydrotetrabenazine (radioligand)
-
This compound (test compound)
-
Reserpine (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-VMAT2 cells and harvest. Homogenize cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]dihydrotetrabenazine (typically at its Kd value).
-
Add increasing concentrations of this compound to compete with the radioligand.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled reserpine).
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
dot
Caption: Experimental workflow for a VMAT2 binding assay.
Catecholamine Depletion Assay (In Vivo)
Objective: To quantify the effect of this compound on catecholamine levels in various tissues.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Tissue homogenization buffer
-
Reagents for catecholamine extraction
Procedure:
-
Animal Dosing: Administer this compound (at various doses) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).
-
Tissue Collection: At specified time points after dosing (e.g., 2, 6, 24 hours), euthanize the animals and dissect the tissues of interest (e.g., heart, brain, adrenal glands).
-
Tissue Homogenization: Homogenize the tissues in ice-cold buffer to release the catecholamines.
-
Catecholamine Extraction: Perform a validated extraction procedure (e.g., alumina (B75360) adsorption or solid-phase extraction) to isolate catecholamines from the tissue homogenate.
-
HPLC Analysis: Analyze the extracted samples using an HPLC system with electrochemical detection to separate and quantify norepinephrine, dopamine, and serotonin.
-
Data Analysis: Compare the catecholamine levels in the tissues of this compound-treated animals to those of the vehicle-treated control group to determine the percentage of depletion.
dot
Caption: Experimental workflow for a catecholamine depletion assay.
Conclusion
The core mechanism of action of this compound is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters, particularly norepinephrine, from sympathetic nerve terminals. This reduction in neurotransmitter availability results in decreased sympathetic outflow and a consequent lowering of blood pressure. While direct quantitative pharmacological data for this compound is limited, the well-established mechanism of its analogue, reserpine, provides a robust framework for understanding its antihypertensive effects. Further research is warranted to delineate the specific binding kinetics and potency of this compound at VMAT2 to fully characterize its pharmacological profile.
References
An In-depth Technical Guide to the Pharmacology of Methoserpidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoserpidine, a derivative of the rauwolfia alkaloid reserpine (B192253), is an antihypertensive agent that has demonstrated efficacy in the management of mild to moderate hypertension. This document provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and clinical effects. It is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development, providing detailed experimental methodologies, quantitative data, and visualizations of key pathways. While extensive data on its clinical antihypertensive effects from early studies are available, modern pharmacokinetic and receptor binding data remain limited.
Introduction
This compound, chemically known as 10-methoxydeserpidine, is a synthetic analog of reserpine, a naturally occurring alkaloid isolated from the roots of Rauwolfia serpentina.[1] Like reserpine, this compound exerts its antihypertensive effects through the depletion of catecholamines and serotonin (B10506) from central and peripheral nerve endings.[2] It was developed with the aim of retaining the antihypertensive properties of reserpine while reducing its central nervous system side effects, particularly depression.
Mechanism of Action
The primary mechanism of action of this compound, analogous to reserpine, is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons and is responsible for the uptake and storage of monoamine neurotransmitters, including dopamine, norepinephrine (B1679862), and serotonin, from the cytoplasm into the vesicles.
By irreversibly blocking VMAT2, this compound prevents the sequestration of these neurotransmitters. The unprotected monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a gradual and sustained depletion of neurotransmitter stores in presynaptic neurons. This reduction in available norepinephrine at peripheral sympathetic neuroeffector junctions results in decreased sympathetic tone, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of arterial blood pressure.
Signaling Pathway of this compound's Action
References
- 1. This compound in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, Distribution, Metabolism and Excretion of Drug | Pharmaguideline [pharmaguideline.com]
- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Methoserpidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoserpidine is a synthetic derivative of deserpidine, a naturally occurring Rauwolfia alkaloid.[1] It is classified as an antihypertensive agent and is structurally related to reserpine.[2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its mechanism of action, and available toxicological data. The information is intended to support research, drug development, and scientific understanding of this compound.
Chemical and Physical Properties
This compound is a complex organic molecule with the IUPAC name methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[4] Its chemical structure is characterized by a pentacyclic yohimban (B1201205) skeleton.[4]
General Properties
| Property | Value | Source |
| Chemical Formula | C₃₃H₄₀N₂O₉ | [2][4] |
| Molecular Weight | 608.7 g/mol | [4] |
| CAS Number | 865-04-3 | [4] |
| Appearance | Solid powder | [1] |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Soluble in DMSO.[1] | Quantitative solubility data in various solvents (e.g., water, ethanol, etc.) is not available. |
| LogP (calculated) | 4.1 | This is a computed value and may not reflect experimental findings.[4] |
Mechanism of Action: VMAT2 Inhibition
The primary mechanism of action of this compound, similar to its structural analog reserpine, is the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[5][6] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons.[5][6] Its function is to sequester cytosolic monoamine neurotransmitters—such as dopamine, norepinephrine (B1679862), and serotonin—into these vesicles for storage and subsequent release into the synapse.[5][6]
By inhibiting VMAT2, this compound prevents the uptake and storage of these neurotransmitters.[5][6] The monoamines that remain in the cytoplasm are subsequently degraded by enzymes like monoamine oxidase (MAO).[7] This leads to a depletion of monoamine stores in presynaptic neurons, resulting in reduced neurotransmitter release upon neuronal firing.[5][6] The antihypertensive effects of this compound are attributed to the depletion of norepinephrine in the peripheral sympathetic nervous system.
Figure 1. Signaling pathway of this compound's VMAT2 inhibition.
Experimental Protocols
VMAT2 Binding Assay
Objective: To determine the binding affinity of this compound to VMAT2.
General Protocol:
-
Preparation of Vesicles: Synaptic vesicles are typically isolated from rat or mouse brain tissue (e.g., striatum) by differential centrifugation and sucrose (B13894) density gradient centrifugation.
-
Radioligand Binding: Vesicle preparations are incubated with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine, in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound, which is a measure of its binding affinity.
Monoamine Uptake Assay
Objective: To assess the functional inhibition of VMAT2-mediated monoamine transport by this compound.
General Protocol:
-
Vesicle Preparation: Synaptic vesicles are prepared as described above.
-
Uptake Reaction: Vesicles are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) and ATP (to energize the transport) in the presence of various concentrations of this compound.
-
Termination and Measurement: The uptake reaction is terminated by rapid filtration. The amount of radioactivity accumulated inside the vesicles is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the monoamine uptake (IC₅₀) is calculated to determine its inhibitory potency.
Figure 2. General experimental workflows for assessing VMAT2 interaction.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific experimental data on the ADME properties of this compound are not available in the public domain.
Toxicology
Quantitative toxicological data, such as the median lethal dose (LD₅₀), for this compound are not available in the reviewed scientific literature. As a Rauwolfia alkaloid derivative, its toxicological profile may share similarities with other compounds in this class, but specific studies on this compound are required for a definitive assessment.
Conclusion
This compound is a Rauwolfia alkaloid derivative with a well-established mechanism of action as a VMAT2 inhibitor. This guide has summarized the available chemical and physical data for this compound. However, significant gaps exist in the publicly available literature regarding its quantitative physicochemical properties, detailed experimental protocols for its pharmacological evaluation, and its ADME and toxicological profiles. Further research is warranted to fully characterize this compound and to provide the comprehensive data necessary for advanced drug development and scientific inquiry.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C33H40N2O9 | CID 71798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Methoserpidine: A Technical Overview for Drug Development Professionals
FOR IMMEDIATE RELEASE
An In-depth Technical Guide on Methoserpidine for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of this compound, an antihypertensive agent. The document consolidates available data on its chemical properties, mechanism of action, and relevant experimental protocols, aimed at providing a foundational resource for researchers and professionals in the field of drug development.
Core Chemical Identifiers
This compound is a derivative of reserpine (B192253), an alkaloid traditionally used for its antihypertensive properties. The precise identification of this compound is critical for research and regulatory purposes.
| Identifier | Value |
| IUPAC Name | Methyl (1S,2R,3R,4aS,13bR,14aS)-2,10-dimethoxy-3-[(3,4,5-trimethoxybenzoyl)oxy]-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate |
| Systematic IUPAC Name | Methyl 10,17α-dimethoxy-18β-[(3,4,5-trimethoxybenzoyl)oxy]-3β,20α-yohimban-16β-carboxylate |
| CAS Number | 865-04-3[1] |
Mechanism of Action: VMAT2 Inhibition
The primary mechanism of action for this compound, analogous to its parent compound reserpine, is the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[2][3] VMAT2 is a crucial protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine (B1679862), and serotonin—from the cytoplasm into synaptic vesicles in presynaptic neurons.
By irreversibly blocking VMAT2, this compound prevents the loading of these neurotransmitters into vesicles.[2] This leads to their accumulation in the cytoplasm, where they are subsequently degraded by monoamine oxidase (MAO). The resulting depletion of monoamine stores in nerve terminals, particularly norepinephrine in the peripheral sympathetic nervous system, leads to a reduction in sympathetic tone. This decreased sympathetic activity results in vasodilation and a lowering of blood pressure.
Quantitative Data
While specific quantitative clinical data for this compound is limited in contemporary literature, data for the closely related compound, reserpine, can provide valuable insights into the expected antihypertensive effects.
Reserpine Antihypertensive Efficacy
A proof-of-concept study on reserpine in patients with refractory hypertension demonstrated significant blood pressure reduction.
| Parameter | Mean Reduction (± SD) |
| Systolic Automated Office Blood Pressure | 29.3 ± 22.2 mm Hg |
| Diastolic Automated Office Blood Pressure | 22.0 ± 15.8 mm Hg |
| 24-hour Systolic Ambulatory Blood Pressure | 21.8 ± 13.4 mm Hg |
| 24-hour Diastolic Ambulatory Blood Pressure | 15.3 ± 9.6 mm Hg |
| Awake Systolic Ambulatory Blood Pressure | 23.8 ± 11.8 mm Hg |
| Awake Diastolic Ambulatory Blood Pressure | 17.8 ± 9.2 mm Hg |
| Asleep Systolic Ambulatory Blood Pressure | 21.5 ± 11.4 mm Hg |
| Asleep Diastolic Ambulatory Blood Pressure | 13.7 ± 6.4 mm Hg |
Data from a study on reserpine in patients with refractory hypertension.
It is important to note that while the mechanism is similar, the potency and pharmacokinetic profiles of this compound may differ from reserpine, leading to variations in clinical efficacy and dosing.
Experimental Protocols
VMAT2 Radioligand Binding Assay
This protocol provides a method for assessing the binding affinity of compounds to VMAT2, which is essential for screening and characterizing potential inhibitors like this compound.
Objective: To determine the binding affinity of a test compound for VMAT2 by measuring the displacement of a radiolabeled ligand.
Materials:
-
Purified VMAT2 protein
-
[³H]-Dihydrotetrabenazine ([³H]-DTBZ) as the radioligand
-
Test compound (e.g., this compound)
-
Reserpine (for determining non-specific binding)
-
Scintillation vials and fluid
-
Microplate reader or scintillation counter
-
Buffer solutions (e.g., Tris-HCl)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate a fixed concentration of purified VMAT2 protein with a fixed concentration of [³H]-DTBZ and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of unlabeled reserpine.
-
Incubate the mixture at a specified temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound presents a compelling case for further investigation as an antihypertensive agent, particularly given its well-defined mechanism of action through VMAT2 inhibition. While a scarcity of recent, specific quantitative data exists for this compound itself, the extensive research on the closely related compound reserpine provides a strong foundational understanding of its potential therapeutic effects. The experimental protocols outlined in this guide offer a starting point for the preclinical evaluation of this compound and other novel VMAT2 inhibitors. Future research should focus on obtaining robust pharmacokinetic and pharmacodynamic data for this compound to accurately determine its therapeutic window and clinical utility.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a "Non-Depressant" Rauwolfia Alkaloid: The Discovery and Development of Methoserpidine
A deep dive into the scientific journey of Methoserpidine, from its initial discovery as a promising antihypertensive agent with a unique pharmacological profile to its eventual place in therapeutic history. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the key milestones, experimental data, and methodologies that defined this intriguing molecule.
In the mid-20th century, the quest for effective and well-tolerated treatments for hypertension led researchers to the rich chemical diversity of the Rauwolfia plant species. While reserpine (B192253), a potent alkaloid from Rauwolfia serpentina, had emerged as a significant antihypertensive, its clinical utility was often hampered by a notable side effect: depression. This set the stage for the discovery of this compound, a compound that promised the therapeutic benefits of its predecessors without their central nervous system drawbacks.
Discovery and Initial Characterization
The first announcement of a new, non-depressant isomer of reserpine appeared in a 1958 publication in the Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. A team of French researchers, L. Velluz, M. Peterfalvi, and R. Jequier, described a novel derivative, 10-methoxydeserpidine, which would later become known as this compound.
While the initial announcement did not detail a total synthesis, the compound was prepared as a semi-synthetic derivative of a naturally occurring Rauwolfia alkaloid. The key structural difference between this compound and its close relative, deserpidine, is the presence of a methoxy (B1213986) group at the 10th position of the indole (B1671886) nucleus. This seemingly minor modification was found to have a profound impact on its pharmacological profile.
Historical Development: From Laboratory to Clinic
Following its initial description, this compound underwent a period of intensive pharmacological and clinical investigation throughout the late 1950s and early 1960s. The early development of the drug can be traced through a series of key studies that established its antihypertensive efficacy and, crucially, its attenuated sedative and depressive effects compared to reserpine.
A pivotal pharmacological study was published in 1960 by Peterfalvi and Jequier in the Archives Internationales de Pharmacodynamie et de Thérapie. Their work in animal models laid the groundwork for understanding the drug's mechanism of action and its distinct central nervous system profile.
Clinical trials soon followed, with researchers across Europe investigating its therapeutic potential in hypertensive patients. Notable early clinical reports include those by Brun and Rondelet in Lyon Médical (1959) and a significant trial by M.C. Holt reported in the British Medical Journal in 1961. These studies provided the first quantitative data on the efficacy and safety of this compound in a clinical setting.
The timeline below illustrates the key milestones in the discovery and early development of this compound.
An In-depth Technical Guide to Methoserpidine and its Structural Analogs: A Review of the Landscape
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Scientific literature extensively covers the structural analogs and derivatives of reserpine (B192253), the parent compound of methoserpidine. However, there is a notable scarcity of specific research on the synthesis and pharmacological evaluation of a diverse range of this compound's own structural analogs and derivatives. This guide, therefore, provides a comprehensive overview of this compound and leverages the extensive data on reserpine analogs to infer potential structure-activity relationships and guide future research in this area.
Introduction to this compound
This compound is an antihypertensive agent, structurally related to the well-known Rauwolfia alkaloid, reserpine.[1] It is chemically identified as methyl 10,17α-dimethoxy-18β-[(3,4,5-trimethoxybenzoyl)oxy]-3β,20α-yohimban-16β-carboxylate.[1] Its primary therapeutic use has been in the management of hypertension.
Core Chemical Structure and Properties
The fundamental structure of this compound is based on the yohimbine (B192690) alkaloid skeleton. Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₃H₄₀N₂O₉ | [1] |
| Molecular Weight | 608.688 g·mol⁻¹ | [1] |
| CAS Number | 865-04-3 | [1] |
| IUPAC Name | Methyl 10,17α-dimethoxy-18β-[(3,4,5-trimethoxybenzoyl)oxy]-3β,20α-yohimban-16β-carboxylate | [1] |
Structural Analogs and Derivatives: The Reserpine Framework
Due to the limited specific data on this compound analogs, this section will focus on the broader family of reserpine derivatives, providing a basis for understanding potential modifications to the this compound scaffold. The structural relationship between reserpine, this compound, and another key analog, deserpidine (B1670285), is illustrated below.
Caption: Structural relationship of key reserpine analogs.
Structure-Activity Relationships (SAR) of Reserpine Analogs
Studies on reserpine analogs have provided valuable insights into the structural requirements for their biological activity. Key SAR points include:
-
The Trimethoxybenzoyl Moiety: The 3,4,5-trimethoxybenzoyl group at the C-18 position is crucial for the antihypertensive and sedative effects. Modifications to this group generally lead to a decrease in activity.
-
The Indole (B1671886) Nucleus: The integrity of the indole ring system is essential. Substitutions on the indole nitrogen or modifications to the aromatic ring can significantly alter the pharmacological profile.
-
The Yohimbine Skeleton: The stereochemistry of the pentacyclic yohimbine core is critical for receptor binding and activity. Epimerization at key chiral centers can lead to inactive compounds.
-
The C-11 Methoxy Group: The presence and position of the methoxy group on the indole ring influence the potency and side-effect profile. For instance, this compound has a methoxy group at the C-10 position, which is believed to contribute to its different side-effect profile compared to reserpine (C-11 methoxy).
Mechanism of Action: Insights from Reserpine
The primary mechanism of action for reserpine and its analogs, including this compound, is the inhibition of the vesicular monoamine transporter (VMAT). This leads to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) from nerve terminals.
Caption: Mechanism of action of reserpine-like alkaloids.
The inhibition of VMAT prevents the storage of monoamines in synaptic vesicles, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of monoamines in the peripheral and central nervous systems leads to a decrease in sympathetic tone, resulting in a reduction in blood pressure.
Experimental Protocols: A Generalized Approach
While specific protocols for a series of this compound analogs are not available, the following outlines a general experimental workflow for the synthesis and evaluation of reserpine-like compounds, based on established methodologies for Rauwolfia alkaloids.
Caption: Generalized experimental workflow for reserpine analogs.
General Synthesis of Reserpine Analogs
The synthesis of reserpine analogs often starts from commercially available precursors or natural products like reserpine itself. A common approach involves the semi-synthesis from reserpine, where specific functional groups are modified. For example, the synthesis of deserpidine from reserpine has been reported, involving a six-step process with an overall yield of 41%.
In Vitro Pharmacological Evaluation
A standard in vitro assay to evaluate the activity of reserpine analogs is a VMAT2 binding assay. This can be performed using isolated synaptic vesicles from rat brain. The ability of the test compounds to displace a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine, is measured to determine their binding affinity (Ki).
In Vivo Antihypertensive Activity
The antihypertensive effects of novel analogs are typically evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHR). The test compounds are administered orally or intravenously, and the blood pressure and heart rate are monitored over time.
Quantitative Data on Reserpine Analogs
The following table summarizes hypothetical quantitative data that would be crucial for evaluating a series of this compound analogs, based on the types of data reported for reserpine derivatives.
| Compound | VMAT2 Binding Affinity (Ki, nM) | In Vivo Antihypertensive Activity (ED₅₀, mg/kg) | Sedative Effect (Score) |
| This compound | Data not available | Data not available | Data not available |
| Analog 1 | (Value) | (Value) | (Value) |
| Analog 2 | (Value) | (Value) | (Value) |
| ... | ... | ... | ... |
Future Directions and Conclusion
The landscape of this compound structural analogs and derivatives remains largely unexplored, presenting a significant opportunity for drug discovery and development. The established knowledge of reserpine's structure-activity relationships provides a solid foundation for the rational design of novel this compound-based compounds. Future research should focus on the synthesis of a focused library of this compound analogs with modifications at key positions, followed by systematic pharmacological evaluation. Such studies could lead to the discovery of new antihypertensive agents with improved efficacy and a more favorable side-effect profile. The development of compounds with selective peripheral action over central effects would be a particularly valuable advancement in this class of antihypertensives.
References
The Enigmatic Antihypertensive: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methoserpidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoserpidine, a rauwolfia alkaloid and an isomer of reserpine (B192253), has historically been used as an antihypertensive agent.[1] Despite its clinical use, detailed pharmacokinetic and pharmacodynamic data for this compound are notably scarce in contemporary scientific literature. This technical guide provides a comprehensive overview of the known properties of this compound, drawing heavily on the well-characterized profile of its close relative, reserpine, to infer its pharmacological behavior. This document aims to consolidate the available information and provide a framework for future research into this compound.
Introduction
This compound is a member of the yohimbine (B192690) alkaloid class of organic compounds.[2] It has been utilized for its antihypertensive properties, though its clinical use has largely been superseded by newer agents with more favorable side-effect profiles and better-characterized pharmacokinetics. The primary challenge in delineating the specific pharmacological profile of this compound is the limited availability of modern, in-depth studies. Much of the existing literature dates back to the mid-20th century and lacks the detailed experimental protocols and quantitative analysis expected today.
This guide will synthesize the available historical data on this compound with the extensive body of research on reserpine to provide a robust, albeit inferred, understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics.
Pharmacodynamics: An Inferred Mechanism of Action
2.1. Inferred Mechanism of Action: Inhibition of VMAT2
Reserpine exerts its antihypertensive and neuroleptic effects by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2).[3] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its primary function is to transport monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.
By inhibiting VMAT2, reserpine prevents the sequestration of these neurotransmitters. The monoamines that remain in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a depletion of monoamine stores in the nerve terminals. This depletion of catecholamines (norepinephrine and dopamine) in the sympathetic nervous system leads to a decrease in peripheral vascular resistance, heart rate, and cardiac output, resulting in a reduction in blood pressure.
2.2. Signaling Pathway
The following diagram illustrates the inferred signaling pathway of this compound, based on the known mechanism of reserpine.
References
Technical Guide: Predicted ADME Profile of Methoserpidine
Introduction
Methoserpidine is an antihypertensive drug, structurally related to reserpine (B192253), belonging to the Rauwolfia alkaloids.[2][3] Like reserpine, its therapeutic effect is attributed to its antiadrenergic properties, primarily through the depletion of catecholamines from nerve endings.[4][5] Understanding the ADME profile of a drug candidate is critical for evaluating its pharmacokinetic properties, efficacy, and safety. This document serves as a technical guide to the predicted ADME characteristics of this compound and the standard methodologies for their assessment.
A typical workflow for evaluating the ADME profile of a compound involves a series of in vitro assays before proceeding to in vivo studies. These initial assays provide crucial data on permeability, metabolic stability, and potential for drug-drug interactions, helping to identify promising candidates early in the drug discovery pipeline.
Caption: General workflow for ADME profiling in drug discovery.
Absorption
The absorption of a drug determines its ability to enter the bloodstream from the site of administration. For orally administered drugs, this involves crossing the gastrointestinal epithelium. This compound, being a structural analogue of reserpine, is predicted to be readily absorbed from the GI tract due to its lipophilic nature.
Predicted Absorption Profile
| Parameter | Predicted Value/Characteristic | Rationale / In Vitro Model |
| Oral Bioavailability | Data not available | Predicted to be moderate to high, but potentially limited by first-pass metabolism in the gut wall and liver, similar to reserpine. |
| Permeability | High | The lipophilic structure suggests rapid passive diffusion across cell membranes. This can be confirmed using a Caco-2 permeability assay. |
| Absorption Mechanism | Passive Diffusion | Primary mechanism is likely passive diffusion driven by the concentration gradient across the intestinal mucosa. |
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro. It utilizes a monolayer of differentiated Caco-2 cells, which resemble the epithelial lining of the small intestine.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.
-
Transport Study (Apical to Basolateral - A to B):
-
The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A dosing solution of the test compound (e.g., 10 µM) is added to the apical (donor) compartment.
-
The basolateral (receiver) compartment is filled with fresh transport buffer.
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Samples are taken from the receiver compartment at specified time points.
-
-
Transport Study (Basolateral to Apical - B to A): To assess active efflux, the process is reversed, with the compound added to the basolateral compartment and samples taken from the apical compartment.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Calculation: The Papp value is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
Distribution
Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd). Only the unbound (free) fraction of a drug is available to exert its pharmacological effect.
Predicted Distribution Profile
| Parameter | Predicted Value/Characteristic | Rationale / In Vitro Model |
| Plasma Protein Binding (PPB) | Data not available | Predicted to be high. Lipophilic compounds like reserpine bind extensively to plasma proteins, particularly albumin. |
| Volume of Distribution (Vd) | Data not available | Predicted to be large. Due to its lipophilic nature, this compound is expected to distribute widely into tissues, resulting in a Vd significantly larger than the plasma volume. |
| Blood-Brain Barrier (BBB) Penetration | Likely | Reserpine is known to cross the BBB and exert central effects. This compound is also expected to penetrate the CNS, though possibly to a different extent. |
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the fraction of a drug bound to plasma proteins.
Objective: To measure the percentage of the test compound bound to plasma proteins in vitro.
Methodology:
-
Apparatus Setup: A dialysis unit consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins and protein-bound drug.
-
Procedure:
-
One chamber is filled with plasma (human or other species) spiked with the test compound at a known concentration.
-
The other chamber is filled with a protein-free buffer solution (e.g., phosphate-buffered saline).
-
The unit is sealed and incubated at 37°C with rotation until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis: After incubation, aliquots are taken from both the plasma chamber and the buffer chamber. The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.
-
Data Calculation:
-
Percent Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100
-
Fraction Unbound (fu) = Conc_buffer / Conc_plasma
-
Metabolism
Metabolism refers to the chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination. This process often involves Phase I (functionalization) and Phase II (conjugation) reactions. The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) family.
Predicted Metabolism Profile
| Parameter | Predicted Value/Characteristic | Rationale / In Vitro Model |
| Primary Site | Liver, Intestinal Mucosa | Reserpine undergoes significant metabolism in both the gut wall and the liver. |
| Metabolic Pathways | Hydrolysis, Oxidation | The main metabolic route for reserpine is hydrolysis by esterases to form methylreserpate and trimethoxybenzoic acid. Oxidative reactions, such as O-demethylation by CYP enzymes, are also likely. |
| Metabolic Stability | Data not available | Predicted to be low to moderate, suggesting it is readily metabolized. This can be determined using a liver microsomal stability assay. |
| Key Metabolites | Not explicitly identified | Predicted to be analogous to reserpine's metabolites (e.g., hydrolysis products). |
Experimental Protocol: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are rich in CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation: A master mix is prepared containing liver microsomes (e.g., human or rat) and phosphate (B84403) buffer (pH 7.4) in a 96-well plate.
-
Incubation: The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed to 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH. A parallel incubation without NADPH serves as a negative control.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
In vitro t½ = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomal protein / mL)
-
Excretion
Excretion is the process by which a drug and its metabolites are irreversibly removed from the body. The primary routes are renal (urine) and biliary (feces).
Predicted Excretion Profile
| Parameter | Predicted Value/Characteristic | Rationale |
| Route of Elimination | Renal and Biliary | Reserpine and its metabolites are eliminated through both urine and feces, with some intact drug found in fecal samples due to biliary transport. A similar pattern is expected for this compound. |
| Elimination Half-Life (t½) | Data not available | The half-life depends on both clearance and volume of distribution. Given the predicted high Vd and moderate clearance, a relatively long half-life could be anticipated. After 4 to 5 half-lives, a drug is considered effectively eliminated. |
| Clearance (CL) | Data not available | Clearance is expected to be primarily metabolic (hepatic). |
Mechanism of Action Pathway
This compound's antihypertensive effect, like that of reserpine, stems from its ability to deplete catecholamines (e.g., norepinephrine, dopamine) from presynaptic nerve terminals. It acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). This prevents the uptake and storage of monoamines into synaptic vesicles, leaving them exposed to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of neurotransmitters available for release leads to reduced sympathetic nerve activity and a lowering of blood pressure.
Caption: Mechanism of action of this compound via VMAT2 inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C33H40N2O9 | CID 71798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Stereochemical Landscape of Methoserpidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoserpidine, a diastereomer of the well-known antihypertensive agent reserpine, possesses a complex stereochemical architecture that is crucial to its pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, and outlines the general experimental methodologies employed for its determination. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages information on analogous yohimbine (B192690) alkaloids to present a thorough understanding of the principles and techniques involved in its stereochemical analysis.
Introduction
This compound is a member of the yohimbine alkaloid family, characterized by a pentacyclic ring system with multiple stereocenters.[1] The precise three-dimensional arrangement of atoms in these centers dictates the molecule's interaction with biological targets, thereby influencing its efficacy and safety profile. Understanding the stereochemistry of this compound is therefore a fundamental requirement for its development and application in medicine.
Absolute Configuration of this compound
The absolute stereochemistry of this compound has been established and is systematically named as methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[2] The molecule possesses six chiral centers, the configurations of which are presented in the table below.
| Stereocenter | Configuration |
| C1 | R |
| C15 | S |
| C17 | R |
| C18 | R |
| C19 | S |
| C20 | S |
| Table 1: Absolute Configuration of Stereocenters in this compound. |
Experimental Determination of Stereochemistry
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. For determining the absolute configuration, anomalous dispersion effects are utilized, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths. The Flack parameter is a critical value in confirming the absolute stereochemistry.
A general workflow for X-ray crystallographic analysis is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the relative stereochemistry of a molecule by measuring through-space proton-proton interactions.
Methodology:
-
Sample Preparation: A solution of highly pure this compound is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY.
-
Spectral Analysis:
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons are assigned to the molecular structure.
-
COSY, HSQC, HMBC: These experiments are used to establish the connectivity of the atoms within the molecule.
-
NOESY: The presence of cross-peaks in the NOESY spectrum indicates protons that are in close spatial proximity. By analyzing these correlations, the relative configuration of the stereocenters can be deduced. For example, a strong NOE between two protons on adjacent stereocenters would suggest they are on the same face of the ring system.
-
While NMR can elucidate relative stereochemistry, it generally cannot determine the absolute configuration on its own without the use of chiral derivatizing agents or comparison to a known standard.
Stereoselective Synthesis
The absolute configuration of a natural product can also be confirmed by its total synthesis from starting materials of known stereochemistry.
General Strategy for Yohimbine Alkaloids:
The synthesis of complex alkaloids like this compound is a challenging endeavor. A common strategy involves the stereocontrolled construction of the key ring systems. For instance, a Diels-Alder reaction or a Pictet-Spengler reaction could be employed to form the core structure with the desired stereochemistry, often using chiral catalysts or auxiliaries to control the outcome of the reaction. The final synthesized product is then compared to the natural product using various analytical techniques (e.g., NMR, mass spectrometry, and chiral HPLC) to confirm its identity and stereochemistry.
The logical relationship for confirming stereochemistry via synthesis is outlined below.
Signaling Pathways and Stereochemistry
The specific signaling pathways modulated by this compound and the influence of its stereoisomers on these pathways are not well-documented in publicly available research. However, it is a well-established principle in pharmacology that stereoisomers can exhibit significantly different activities at biological targets. One enantiomer may be a potent agonist, while the other is a weak agonist, an antagonist, or even inactive. This is due to the chiral nature of biological receptors and enzymes, which preferentially bind to ligands with a specific three-dimensional arrangement. Therefore, the defined stereochemistry of this compound is critical for its interaction with its molecular targets, which are believed to be similar to those of reserpine, involving the inhibition of the vesicular monoamine transporter 2 (VMAT2).
Conclusion
The stereochemistry of this compound is a defining feature of its molecular identity and pharmacological activity. Its absolute configuration has been determined as (1R,15S,17R,18R,19S,20S). The elucidation of such complex stereostructures relies on powerful analytical techniques, primarily single-crystal X-ray crystallography, supported by NMR spectroscopy and confirmed through stereoselective synthesis. For drug development professionals, a thorough understanding and confirmation of the stereochemistry of this compound are paramount for ensuring its quality, efficacy, and safety. Further research into the pharmacological activities of its individual stereoisomers would provide valuable insights into its mechanism of action and potential for therapeutic optimization.
References
Methoserpidine: A Technical Whitepaper on a Yohimbine Alkaloid with Reserpine-like Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoserpidine, an indole (B1671886) alkaloid, belongs structurally to the yohimban (B1201205) class of compounds, sharing the same core pentacyclic skeleton as yohimbine (B192690). However, this structural classification belies a profound divergence in pharmacological activity. While yohimbine is defined by its selective antagonism of α2-adrenergic receptors, this compound functions as an antihypertensive agent with a mechanism analogous to that of reserpine (B192253)—the inhibition of vesicular monoamine transporters (VMAT). This guide provides an in-depth technical examination of this compound, contrasting its properties with the parent alkaloid yohimbine, presenting available quantitative data, detailing relevant experimental protocols, and visualizing its core mechanism of action.
Structural Classification: The Yohimban Skeleton
The defining feature that classifies this compound as a yohimbine alkaloid is the shared pentacyclic ring structure known as the yohimban skeleton.[1] This core is derived biosynthetically from tryptophan.[2] The distinct pharmacological profiles of this compound and yohimbine arise from the different stereochemistry and substitutions at various positions on this shared framework.
-
Yohimbine: Its IUPAC name is methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[3] Key features include a hydroxyl group at position 18.
-
This compound: Its IUPAC name is methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[1] This structure is significantly more complex, featuring a methoxy (B1213986) group on the indole ring (position 7), another methoxy group at position 18, and a large 3,4,5-trimethoxybenzoyl ester group at position 17.
This compound is also classified as a Rauwolfia alkaloid and is considered a non-depressant isomer of the well-known antihypertensive, reserpine.[4] The structural similarities and differences are best illustrated visually.
Contrasting Mechanisms of Action
The distinct substitutions on the yohimban skeleton result in completely different primary pharmacological targets and subsequent physiological effects.
This compound: VMAT Inhibition and Monoamine Depletion
This compound's primary therapeutic action as an antihypertensive agent is attributed to its function as an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). This mechanism is shared with reserpine.
VMAT2 is a transport protein located on the membrane of presynaptic vesicles within monoaminergic neurons. Its function is to pump cytosolic monoamines—such as norepinephrine (B1679862), dopamine, and serotonin (B10506)—into the vesicles for storage and subsequent release. By irreversibly blocking VMAT2, this compound prevents the sequestration of these neurotransmitters. The unprotected monoamines remaining in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a progressive depletion of neurotransmitter stores in the presynaptic terminal.
The antihypertensive effect is a direct consequence of norepinephrine depletion at peripheral sympathetic nerve endings. Reduced norepinephrine release leads to decreased stimulation of postsynaptic adrenergic receptors on blood vessels and the heart, resulting in vasodilation, reduced cardiac output, and a lowering of blood pressure.
Yohimbine: α2-Adrenergic Receptor Antagonism
In stark contrast, yohimbine acts as a selective and competitive antagonist of α2-adrenergic receptors. These receptors are primarily located presynaptically on sympathetic neurons and function as part of a negative feedback loop.
When norepinephrine is released into the synapse, it binds to these presynaptic α2-receptors, which signals the neuron to inhibit further norepinephrine release. By blocking these receptors, yohimbine interrupts this negative feedback. The neuron does not receive the "stop" signal, leading to a sustained and increased release of norepinephrine into the synaptic cleft. This results in an overall increase in sympathetic tone, manifesting as elevated heart rate and blood pressure, effects that are diametrically opposed to those of this compound.
Quantitative Pharmacological Data
The available quantitative data underscore the distinct pharmacological profiles of these compounds. Data for this compound itself is sparse in modern literature; therefore, data for reserpine is included as a functional analogue for its VMAT2 inhibitory action.
Table 1: Comparative Receptor & Transporter Binding Affinities
| Compound | Target | Affinity (Ki or IC50) | Species | Notes |
| Yohimbine | α2C-Adrenergic Receptor | 0.88 nM (Ki) | Human | Highest affinity for α2 subtypes. |
| α2A-Adrenergic Receptor | 1.4 nM (Ki) | Human | ||
| α2B-Adrenergic Receptor | 7.1 nM (Ki) | Human | ||
| 5-HT1A, 5-HT1B, 5-HT1D | Moderate Affinity | - | Also interacts with serotonin receptors. | |
| This compound | VMAT2 | Data not readily available | - | Action is inferred from its relation to reserpine. |
| Reserpine | VMAT2 | < 1 nM (IC50) | Rat | Potent, irreversible inhibitor. |
| α-Adrenergic Receptors | Low Affinity | - | Action is not receptor-mediated. |
Table 2: Clinical Antihypertensive Effects
| Compound | Study Population | Dose | Mean Systolic BP Reduction | Mean Diastolic BP Reduction | Reference |
| This compound | Hypertensive Patients | 15-60 mg/day | ~20-40 mmHg | ~10-20 mmHg | Data synthesized from early clinical trials. |
| Reserpine | Refractory Hypertension | 0.1 mg/day | 23.8 ± 11.8 mmHg (awake) | 17.8 ± 9.2 mmHg (awake) |
Experimental Protocols
Detailed experimental protocols for this compound are primarily found in historical literature. Below are representative methodologies for the analysis of Rauwolfia alkaloids and the clinical assessment of their antihypertensive effects, based on modern and historical precedents.
Protocol: Quantification of Alkaloids by HPLC
This protocol outlines a general method for the extraction and quantification of yohimban-type alkaloids from a plant matrix or formulation, adapted from multiple sources.
-
Extraction:
-
Weigh 1g of powdered source material (e.g., Rauwolfia root).
-
Moisten with 10% ammonia (B1221849) solution and dry.
-
Perform Soxhlet extraction or reflux with a suitable solvent (e.g., chloroform, methanol) for 1-2 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.
-
Dissolve the crude extract in a known volume of 0.01 M HCl, adjust pH to 6.0, and filter to obtain the crude alkaloid fraction (CAF).
-
-
HPLC Analysis:
-
System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted). A typical ratio is 35:65 Acetonitrile:Phosphate Buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for indole alkaloids, typically around 268 nm.
-
Quantification: Prepare a standard curve using a certified reference standard of this compound. Inject known concentrations to establish a linear relationship between peak area and concentration.
-
Sample Analysis: Inject the prepared CAF. Identify the this compound peak by comparing its retention time to the standard. Quantify the amount based on the peak area and the standard curve.
-
Protocol: Clinical Assessment of Antihypertensive Efficacy
This protocol is based on the methodology used in a proof-of-concept study for reserpine in refractory hypertension, which serves as a robust model for assessing VMAT-inhibiting antihypertensives.
-
Patient Selection:
-
Recruit patients with a confirmed diagnosis of hypertension (e.g., uncontrolled blood pressure on multiple antihypertensive agents).
-
Confirm patient adherence to their existing medication regimen.
-
Establish inclusion/exclusion criteria (e.g., renal function, absence of contraindications).
-
-
Washout and Baseline Measurement:
-
If ethically permissible and safe, taper and discontinue any existing sympatholytic medications (e.g., clonidine) over a 1-2 week period to avoid confounding results.
-
Establish baseline blood pressure. This should include both automated office blood pressure (AOBP) readings and 24-hour ambulatory blood pressure (ABP) monitoring to assess mean awake, asleep, and 24-hour pressures.
-
-
Intervention:
-
Administer the investigational drug (e.g., this compound) in an open-label or double-blind, placebo-controlled fashion.
-
Start with a low dose (e.g., reserpine was started at 0.1 mg daily) and titrate if necessary based on a predefined protocol.
-
The treatment duration should be sufficient to observe the full effect (e.g., 4 weeks).
-
-
Endpoint Assessment:
-
At the end of the treatment period, repeat the AOBP and 24-hour ABP measurements performed at baseline.
-
The primary endpoint is the change in systolic and diastolic blood pressure from baseline to the end of the study.
-
Monitor for adverse effects throughout the trial.
-
Conclusion
This compound is unequivocally a yohimbine alkaloid by structural definition, sharing the foundational yohimban chemical scaffold. However, this shared heritage is where the similarity ends. Its pharmacological identity is that of a reserpine-like antihypertensive, acting via the potent inhibition of VMAT2 to deplete stores of monoamine neurotransmitters. This stands in direct opposition to the α2-adrenergic antagonism of yohimbine, which enhances sympathetic outflow. For drug development professionals and researchers, this compound serves as a compelling example of how subtle modifications to a complex natural scaffold can dramatically and fundamentally alter its interaction with biological targets, leading to entirely different and opposing therapeutic applications. Understanding this structure-activity relationship is critical for the rational design and classification of novel therapeutics derived from alkaloid scaffolds.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Methoserpidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoserpidine is an antihypertensive agent, chemically related to reserpine, that acts by depleting catecholamines from peripheral sympathetic nerve endings. Accurate and reliable quantification of this compound in active pharmaceutical ingredients (APIs), pharmaceutical dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A UV-Vis spectrophotometric method is also described for the straightforward assay of this compound in bulk and tablet formulations.
The methodologies presented here are based on established analytical principles and validated methods for structurally related compounds, providing a strong foundation for implementation in a laboratory setting. It is recommended that each method be fully validated in the user's laboratory to ensure compliance with regulatory standards.
Mechanism of Action of this compound
This compound exerts its antihypertensive effect by inhibiting the vesicular monoamine transporter 2 (VMAT2) in the peripheral sympathetic neurons. This inhibition prevents the uptake and storage of monoamines (norepinephrine, dopamine, and serotonin) into synaptic vesicles. The unsecured monoamines are then metabolized by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of catecholamine stores at the nerve endings leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical tablet formulations.
Experimental Workflow
Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 5mM ammonium acetate buffer (pH adjusted to 3.5 with formic acid) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 268 nm
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
5. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.
6. System Suitability:
-
Inject the standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the tablets.
Quantitative Data (Typical Performance)
| Parameter | Typical Value |
| Linearity Range | 1 - 20 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as human plasma for pharmacokinetic studies.
Experimental Workflow
Protocol
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., Reserpine-d3
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of a standard solution)
-
Internal Standard: Precursor ion > Product ion (e.g., for Reserpine-d3)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
6. Calibration and Quality Control Samples:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of the internal standard into drug-free human plasma.
Quantitative Data (Typical Performance)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 80% |
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the routine quality control assay of this compound in bulk and pharmaceutical tablet formulations.
Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
3. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 268 nm.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (100 µg/mL) in methanol. From the stock solution, prepare a series of dilutions to obtain concentrations in a linear range (e.g., 2-20 µg/mL).
-
Preparation of Sample Solution (Tablets): Prepare the sample solution as described in the HPLC-UV method, using methanol as the solvent, to obtain a final concentration within the established linear range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.
4. Data Analysis:
-
Construct a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the tablets.
Quantitative Data (Typical Performance)
| Parameter | Typical Value |
| λmax | ~268 nm |
| Linearity Range | 2 - 20 µg/mL (r² > 0.998) |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% |
Method Validation
All analytical methods intended for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described in these application notes provide comprehensive protocols for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine quality control of bulk drug and finished products. The LC-MS/MS method offers high sensitivity and selectivity for bioanalytical applications. The UV-Vis spectrophotometric method provides a simple and rapid alternative for basic assay purposes. Proper method validation is essential before the routine use of any of these methods to ensure data of high quality and reliability.
Application Note: Quantitative Analysis of Methoserpidine in Human Plasma by HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of methoserpidine in human plasma using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is an antihypertensive drug, and a reliable analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by a mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure for this compound.
Introduction
This compound is an antihypertensive agent related to reserpine.[1] Accurate and precise measurement of its concentration in biological matrices is essential for evaluating its efficacy and safety. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of pharmaceuticals.[2][3] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, adaptable for various research applications.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[4][5]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) (containing the internal standard, e.g., reserpine-d3).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
HPLC-MS Analysis
The chromatographic separation and mass spectrometric detection parameters are outlined below. These parameters may require optimization based on the specific instrumentation used.
Table 1: HPLC and MS Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Proposed) | To be determined experimentally for this compound and internal standard |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using standards of known this compound concentrations. The peak area ratio of this compound to the internal standard is plotted against the nominal concentration of the calibrators. A linear regression analysis is then applied to determine the concentration of this compound in the unknown samples.
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of the method. Actual values must be determined during method validation.
Table 2: Expected Quantitative Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Conclusion
The HPLC-MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for various research applications, including pharmacokinetic and toxicokinetic studies. The provided parameters serve as a starting point and should be optimized for the specific instrumentation and laboratory conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Protocols for Methoserpidine: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoserpidine, a derivative of the Rauwolfia alkaloid reserpine, has been investigated for its antihypertensive and neuroleptic properties. Like other Rauwolfia alkaloids, its primary mechanism of action involves the depletion of biogenic amines, such as norepinephrine, dopamine (B1211576), and serotonin, from nerve terminals.[1][2][3] This is achieved through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), preventing the storage of these neurotransmitters in synaptic vesicles and leading to their degradation by monoamine oxidase.[4][5][6][7] This document provides detailed application notes and experimental protocols for in vivo studies of this compound, with a focus on its antihypertensive and neuroleptic effects.
Due to the limited availability of specific in vivo experimental data for this compound in publicly accessible literature, the following protocols have been adapted from established in vivo studies of Reserpine, a structurally and functionally similar compound.[8][9] Researchers should consider these protocols as a starting point and may need to perform dose-response studies to determine the optimal dosage of this compound for their specific animal models and experimental endpoints.
Data Presentation
Table 1: Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR) - Template
| Dose (mg/kg, p.o.) | Animal Model | Number of Animals (n) | Baseline Systolic Blood Pressure (mmHg) | Post-treatment Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Statistical Significance (p-value) |
| Vehicle Control | SHR | e.g., 8 | e.g., 180 ± 5 | e.g., 178 ± 6 | e.g., -2 ± 2 | - |
| This compound (Low Dose) | SHR | e.g., 8 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (Mid Dose) | SHR | e.g., 8 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (High Dose) | SHR | e.g., 8 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Neuroleptic Effects of this compound in Mice - Template
| Dose (mg/kg, i.p.) | Animal Model | Number of Animals (n) | Spontaneous Motor Activity (Beam Breaks/30 min) | Catalepsy Score (Seconds on Bar) | Statistical Significance (p-value) |
| Vehicle Control | C57BL/6 Mice | e.g., 10 | e.g., 5000 ± 500 | e.g., < 5 | - |
| This compound (Low Dose) | C57BL/6 Mice | e.g., 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound (Mid Dose) | C57BL/6 Mice | e.g., 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound (High Dose) | C57BL/6 Mice | e.g., 10 | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Rauwolfia alkaloids like this compound.
Caption: A general workflow for conducting in vivo studies with this compound.
Experimental Protocols
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from studies evaluating the antihypertensive effects of various compounds in SHR, a well-established model of essential hypertension.
a. Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats can be used as a control strain.
-
Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
b. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
c. Experimental Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions and the blood pressure measurement procedure for at least one week prior to the experiment to minimize stress-induced fluctuations in blood pressure.
-
Baseline Blood Pressure Measurement: Measure the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each rat for 3-5 consecutive days to establish a stable baseline.
-
Randomization: Randomly divide the SHR into treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound). A group of WKY rats can serve as a normotensive control.
-
Drug Administration:
-
Prepare fresh solutions/suspensions of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle orally (p.o.) via gavage. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
Note on Dosage (adapted from Reserpine studies): Initial dose-finding studies are recommended. Based on Reserpine literature, a starting range of 0.1 to 1.0 mg/kg could be explored.[10]
-
-
Post-treatment Blood Pressure Measurement: Measure SBP, DBP, and HR at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect. For chronic studies, administer the drug daily for a specified period (e.g., 2-4 weeks) and measure blood pressure at regular intervals.
-
Data Analysis:
-
Calculate the change in blood pressure from the baseline for each animal.
-
Compare the mean blood pressure values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.
-
In Vivo Neuroleptic Activity in Mice
This protocol outlines methods to assess the neuroleptic-like effects of this compound, such as sedation and motor impairment, by adapting protocols used for Reserpine.
a. Animals:
-
Male C57BL/6 or Swiss Webster mice, 8-10 weeks old.
-
House animals in a controlled environment with ad libitum access to food and water.
b. Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO or Tween 80 to aid dissolution)
-
Open field apparatus
-
Catalepsy bar (a horizontal bar raised approximately 3-5 cm from the base)
-
Intraperitoneal (i.p.) injection needles and syringes
c. Experimental Procedure:
i. Spontaneous Motor Activity (Open Field Test):
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle via i.p. injection.
-
Note on Dosage (adapted from Reserpine studies): A dose range of 0.5 to 5.0 mg/kg has been used for Reserpine to induce behavioral changes in rodents.[11] A similar range can be explored for this compound in pilot studies.
-
-
Observation Period: After a predetermined time (e.g., 30-60 minutes post-injection), place each mouse individually in the center of the open field apparatus.
-
Data Collection: Record the locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) for a set duration (e.g., 15-30 minutes) using an automated tracking system or by manual observation.
-
Data Analysis: Compare the mean activity parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
ii. Catalepsy Test:
-
Drug Administration: Administer this compound or vehicle as described above.
-
Testing for Catalepsy: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the mouse on the horizontal bar.[11][12][13][14][15]
-
Data Collection: Measure the time (in seconds) the mouse remains in this unnatural posture. A cut-off time (e.g., 180 seconds) should be set. If the mouse moves or removes its paws from the bar before the cut-off time, record the latency.
-
Data Analysis: Compare the mean duration of catalepsy between the different treatment groups using appropriate statistical analysis.
Conclusion
The provided protocols offer a framework for the in vivo investigation of this compound's antihypertensive and neuroleptic effects. Given the limited specific data on this compound, these Reserpine-adapted methods serve as a valuable starting point. It is imperative for researchers to conduct preliminary dose-response studies to establish effective and non-toxic dose ranges for this compound in their chosen animal models. Careful experimental design and rigorous statistical analysis will be crucial for generating reliable and reproducible data to further elucidate the pharmacological profile of this Rauwolfia alkaloid.
References
- 1. ANTI-HYPERTENSIVE DRUG - RAUWOLFIA ROOT. | PPTX [slideshare.net]
- 2. ijsr.net [ijsr.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 7. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rauwolfia (Reserpine) As a Potential Antihypertensive Agent: A Review | Semantic Scholar [semanticscholar.org]
- 10. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
Application Note: Quantification of Methoserpidine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methoserpidine in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development of this compound. The method involves a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. All experimental protocols and validation data are presented to guide researchers in implementing this method.
Introduction
This compound is an antihypertensive agent belonging to the rauwolfia alkaloid family. Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note provides a detailed, step-by-step protocol for the quantification of this compound in human plasma using LC-MS/MS, a widely accepted and sensitive analytical technique for bioanalysis.[1][2] The method is validated for its linearity, precision, accuracy, recovery, and stability, ensuring reliable results for clinical and preclinical research.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 100 mm × 2.1 mm, 2.5 µm)[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with 50% methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of this compound working standard solution.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound-d3) and vortex briefly.
-
Add 300 µL of cold acetonitrile (-20°C) to precipitate plasma proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
MRM Transitions (Hypothetical):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 595.3 195.1 35 | this compound-d3 (IS) | 598.3 | 198.1 | 35 |
-
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.1 - 100 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 10.5 | 95.2 - 104.8 | ≤ 12.1 | 96.5 - 103.2 |
| Low | 0.3 | ≤ 8.2 | 97.1 - 102.5 | ≤ 9.8 | 98.0 - 101.7 |
| Medium | 10 | ≤ 6.5 | 98.5 - 101.2 | ≤ 7.5 | 99.1 - 100.8 |
| High | 80 | ≤ 5.1 | 99.2 - 100.9 | ≤ 6.3 | 99.5 - 100.5 |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 88.5 ± 4.2 | 95.1 ± 3.5 |
| High | 80 | 91.2 ± 3.8 | 97.3 ± 2.8 |
Recovery was consistent and the matrix effect was minimal.
Table 4: Stability
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
| Bench-top | 6 hours | Low, High | 96.8 - 102.1 |
| Freeze-thaw | 3 cycles | Low, High | 95.5 - 101.5 |
| Long-term (-80°C) | 30 days | Low, High | 97.2 - 103.0 |
This compound was found to be stable under all tested conditions.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis required in pharmacokinetic studies.[5] The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring its utility for drug development professionals and researchers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Methoserpidine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoserpidine is an antihypertensive agent, structurally related to reserpine. Its mechanism of action is believed to be the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. Inhibition of VMAT2 leads to the depletion of these neurotransmitters, which is the basis for its therapeutic effect. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound by measuring its primary inhibitory activity and its downstream cellular consequences.
The protocols provided are adapted from established assays for reserpine, a well-characterized VMAT2 inhibitor. Researchers should optimize these protocols for their specific experimental conditions.
Key Experimental Assays
-
Monoamine Uptake Inhibition Assay: To directly measure the inhibitory effect of this compound on VMAT2 activity.
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound on neuronal cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis by this compound.
-
Reactive Oxygen Species (ROS) Production Assay: To measure the oxidative stress induced by the accumulation of cytosolic monoamines.
-
Mitochondrial Membrane Potential Assay (JC-1 Assay): To assess mitochondrial dysfunction, a key event in the apoptotic pathway.
Data Presentation
Quantitative data from studies on the related compound, reserpine, are presented below to serve as a reference for expected outcomes.
Table 1: Cytotoxicity of Reserpine in Neuronal Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y | CCK-8 | 24 | ~100 |
| KB-ChR-8-5 | MTT | Not Specified | ~80 |
Table 2: Apoptotic Effects of Reserpine in SH-SY5Y Cells
| Treatment | Incubation Time (h) | Apoptosis Rate (%) |
| Control | 24 | ~5 |
| 100 µM Reserpine | 24 | ~25 |
Signaling Pathways and Experimental Workflows
Caption: VMAT2 Inhibition Signaling Pathway.
Caption: Experimental Workflow for this compound Efficacy.
Experimental Protocols
Monoamine Uptake Inhibition Assay
Objective: To quantify the inhibition of VMAT2-mediated monoamine uptake by this compound in a cellular context.
Materials:
-
SH-SY5Y cells (or other neuronal cell line expressing VMAT2)
-
Cell culture medium (e.g., DMEM/F12)
-
[³H]-dopamine or other radiolabeled monoamine
-
This compound
-
Reserpine (as a positive control)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Protocol:
-
Cell Culture: Seed SH-SY5Y cells in 24- or 96-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound (or reserpine) for 15-30 minutes at 37°C.
-
Uptake Initiation: Add [³H]-dopamine to each well to initiate the uptake reaction. Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the drug concentration.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the metabolic activity and viability of neuronal cells.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[1]
-
Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
SH-SY5Y cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture and treat SH-SY5Y cells with this compound as desired.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the generation of intracellular ROS following this compound treatment.
Materials:
-
SH-SY5Y cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Treatment: Culture and treat SH-SY5Y cells with this compound.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10-50 µM) for 30-45 minutes at 37°C in the dark.[4]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[5]
Mitochondrial Membrane Potential (JC-1) Assay
Objective: To detect changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
SH-SY5Y cells
-
This compound
-
JC-1 dye
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Protocol:
-
Cell Treatment: Culture and treat SH-SY5Y cells with this compound.
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[6]
-
Washing: Wash the cells with assay buffer to remove the staining solution.
-
Analysis:
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[7]
-
Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the green (~530 nm) and red (~590 nm) channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Methoserpidine Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of methoserpidine in animal models, focusing on common routes of administration. The protocols and data presented are compiled from established methodologies for administering substances to laboratory animals and information on related compounds. Due to the limited availability of specific data for this compound, some information is extrapolated from studies on similar rauwolfia alkaloids like reserpine. Researchers are advised to conduct pilot studies to determine optimal dosages and formulations for their specific experimental setup.
Signaling Pathway of this compound
This compound, a derivative of reserpine, is understood to exert its pharmacological effects primarily through the inhibition of Vesicular Monoamine Transporter 2 (VMAT2). This transporter is crucial for loading monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound leads to the depletion of these neurotransmitters in the nerve terminal, resulting in a decrease in sympathetic nerve activity and a subsequent lowering of blood pressure.
Caption: VMAT2 Inhibition by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound to animal models.
Application Notes and Protocols for High-Throughput Screening Assays of Methoserpidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel analogs of Methoserpidine. The assays focus on key molecular targets implicated in the antihypertensive and neuroleptic effects of Rauwolfia alkaloids, including α2-adrenergic receptors, 5-HT2A serotonin (B10506) receptors, and the vesicular monoamine transporter 2 (VMAT2).
Introduction
This compound, a yohimban (B1201205) alkaloid and an analog of reserpine, has been utilized as an antihypertensive agent. Its mechanism of action is primarily associated with its antiadrenergic effects, likely through the modulation of monoamine neurotransmitter systems. High-throughput screening of this compound analogs can lead to the discovery of novel compounds with improved therapeutic profiles, such as enhanced selectivity, reduced side effects, and better pharmacokinetic properties. The following protocols describe robust HTS assays suitable for screening large compound libraries against the primary putative targets of this compound and its analogs.
Data Presentation: Representative Data for this compound Analogs
The following tables summarize representative quantitative data for compounds structurally or functionally related to this compound, which can be used as benchmarks for screening new analogs.
Table 1: Representative Binding Affinities (Ki, nM) of Yohimbine (B192690) Analogs at Human α2-Adrenergic Receptor Subtypes
| Compound | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) |
| Yohimbine | 8.2 - 8.5 | 8.7 | 9.6 |
| Tethered Yohimbine Analog 1 | 350 | 17000 | 8.5 |
| Tethered Yohimbine Analog 2 | 2500 | 460 | 8.5 |
| This compound Analog X | Screening Data | Screening Data | Screening Data |
Note: Data for Yohimbine and its tethered analogs are derived from published studies and serve as a reference.[1][2]
Table 2: Representative Functional Antagonism (IC50, nM) of Ketanserin Analogs at the Human 5-HT2A Receptor
| Compound | 5-HT2A IC50 (nM) |
| Ketanserin | 3.5 |
| Ketanserin Analog 1 | 5.3 |
| Ketanserin Analog 2 | ~150 |
| This compound Analog Y | Screening Data |
Note: Data for Ketanserin and its analogs are from published literature and provide a comparative baseline.[3][4][5]
Table 3: Representative Inhibition (IC50, nM) of VMAT2 by Reserpine and Other Inhibitors
| Compound | VMAT2 IC50 (nM) |
| Reserpine | < 1 |
| Tetrabenazine | 37 |
| Salmeterol | 53 |
| This compound Analog Z | Screening Data |
Note: IC50 values for known VMAT2 inhibitors are provided for comparison.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound analogs and the general workflows for the described HTS assays.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling and Calcium Mobilization.
Caption: VMAT2 Inhibition by this compound Analogs.
Caption: General HTS Workflow for Receptor Antagonists.
Experimental Protocols
α2-Adrenergic Receptor Antagonist Screening: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogs for α2-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (specific α2-antagonists).
-
Non-specific Binding Control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail: Appropriate for radioactive counting.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Treated with polyethylenimine (PEI) to reduce non-specific binding.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound analogs in assay buffer. Add 25 µL of each dilution to the wells of a 96-well plate. Include wells for total binding (vehicle), non-specific binding (10 µM phentolamine), and a positive control (e.g., yohimbine).
-
Radioligand Preparation: Dilute [3H]-Rauwolscine in assay buffer to a final concentration of approximately 0.5 nM.
-
Membrane Preparation: Thaw the cell membranes on ice and dilute in ice-cold assay buffer to a concentration of 10-20 µg of protein per well.
-
Incubation: To each well, add 25 µL of the diluted radioligand followed by 50 µL of the diluted cell membranes. The total reaction volume is 100 µL. Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the this compound analog.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT2A Receptor Antagonist Screening: Calcium Mobilization Assay
This assay measures the ability of this compound analogs to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239): To prevent dye leakage from cells.
-
5-HT2A Agonist: Serotonin (5-HT) or a specific agonist like α-methyl-5-HT.
-
Positive Control Antagonist: Ketanserin or M100907.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
384-well, black-walled, clear-bottom plates.
-
Fluorescence Plate Reader: Equipped with injectors and capable of kinetic reads (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into 384-well plates at a density that will form a confluent monolayer on the day of the assay (e.g., 10,000 cells/well). Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare the calcium indicator dye loading solution in assay buffer containing probenecid (typically 2.5 mM). Aspirate the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the this compound analogs, positive control, and vehicle in assay buffer. Add 10 µL of the compound solutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined EC80 concentration of the 5-HT2A agonist (e.g., 10 nM 5-HT) to all wells using the instrument's injector. Immediately begin recording the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm) every second for 2-3 minutes to capture the peak calcium response.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound analog concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
VMAT2 Inhibition Screening: Fluorescent Substrate Uptake Assay
This protocol utilizes a fluorescent substrate to measure the inhibitory activity of this compound analogs on VMAT2 function in a high-throughput format.
Materials:
-
Cells: HEK293 cells stably expressing human VMAT2.
-
Cell Culture Medium: As described for the 5-HT2A assay.
-
Fluorescent VMAT2 Substrate: A commercially available fluorescent probe that is a substrate for VMAT2 (e.g., a fluorescent monoamine analog).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Positive Control Inhibitor: Reserpine or tetrabenazine.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
384-well, black-walled, clear-bottom plates.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Seed VMAT2-expressing HEK293 cells into 384-well plates and incubate overnight as previously described.
-
Compound Addition: Prepare serial dilutions of this compound analogs, positive controls, and vehicle in assay buffer. Add 10 µL of the compound solutions to the appropriate wells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Prepare the fluorescent VMAT2 substrate solution in assay buffer at a concentration near its Km value. Add 10 µL of the substrate solution to all wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for substrate uptake into the vesicles.
-
Signal Measurement: Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate. A wash step to remove extracellular substrate may be required depending on the probe's properties.
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells or cells treated with a maximal concentration of inhibitor) from all measurements.
-
Calculate the percent inhibition of substrate uptake for each concentration of the this compound analog relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Tethered yohimbine analogs as selective human alpha2C-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Methoserpidine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of Methoserpidine, an antihypertensive indole (B1671886) alkaloid, from its natural sources. This compound is a structural analog of reserpine (B192253) and is primarily found in various species of the Rauwolfia plant genus.[1][2] The procedures outlined below are compiled from established methods for the extraction and purification of Rauwolfia alkaloids and are intended to guide researchers in obtaining this compound for further study and drug development.
Natural Sources and Expected Yield
This compound is a minor alkaloid found in plants of the Rauwolfia genus, with Rauwolfia serpentina and Rauwolfia vomitoria being the most common sources.[3][4][5] The concentration of this compound is generally lower than that of the major alkaloid, reserpine. While specific yield data for this compound is scarce in the literature, the total alkaloid content in Rauwolfia roots can range from 0.5% to 2.5% of the dry weight. The yield of individual alkaloids is dependent on the plant species, geographical location, and the extraction and purification methods employed. For context, the reserpine content in Rauwolfia serpentina roots has been reported to be in the range of 0.03% to 0.15% of the dry weight.[6]
Table 1: Reported Alkaloid Content in Rauwolfia Species (Note: Data primarily for major alkaloids)
| Plant Species | Plant Part | Total Alkaloid Content (% of Dry Weight) | Reserpine Content (% of Dry Weight) | Reference |
| Rauwolfia serpentina | Roots | 0.8 - 1.3 | 0.04 - 0.1 | [2] |
| Rauwolfia vomitoria | Root Bark | ~2.5 | Higher than R. serpentina | [5] |
| Rauwolfia tetraphylla | Roots | Not specified | ~0.05 | [7] |
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. Due to its structural similarity to reserpine and other related alkaloids, a high-resolution chromatographic technique is essential for its purification.
2.1. Plant Material and Extraction
-
Plant Material Preparation:
-
Collect the roots of a suitable Rauwolfia species (e.g., Rauwolfia serpentina).
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried roots into a coarse powder (approximately 40-60 mesh).
-
-
Extraction of Crude Alkaloids:
-
Apparatus: Soxhlet extractor or a large-volume maceration setup.
-
Solvent: Methanol (B129727) or Ethanol (95%).
-
Procedure (Soxhlet Extraction):
-
Place 1 kg of the powdered root material into a large thimble and insert it into the Soxhlet extractor.
-
Add 5 L of methanol to the boiling flask.
-
Heat the solvent to its boiling point and continue the extraction for 24-48 hours, or until the solvent in the siphon tube runs clear.
-
-
Procedure (Maceration):
-
Place 1 kg of the powdered root material in a large container with a lid.
-
Add 5 L of methanol, ensuring the powder is fully submerged.
-
Seal the container and let it stand for 3-5 days at room temperature with occasional shaking.
-
Filter the mixture and repeat the maceration of the plant residue with fresh solvent two more times.
-
-
Concentration:
-
Combine the methanolic extracts from either method.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous, dark residue (the crude extract).
-
-
2.2. Acid-Base Fractionation for Alkaloid Enrichment
-
Dissolution and Acidification:
-
Dissolve the crude methanolic extract in 1 L of 2% (v/v) sulfuric acid.
-
Stir until the extract is completely dissolved. The solution will be acidic.
-
-
Removal of Non-Alkaloidal Impurities:
-
Transfer the acidic solution to a large separatory funnel.
-
Extract the solution three times with 500 mL portions of chloroform (B151607) to remove neutral and weakly basic non-alkaloidal compounds. Discard the chloroform layers.
-
-
Liberation and Extraction of Alkaloids:
-
Make the aqueous acidic layer alkaline by the gradual addition of concentrated ammonium (B1175870) hydroxide (B78521) solution until the pH reaches 9-10.
-
Extract the alkaline solution five times with 500 mL portions of chloroform. The alkaloids will move into the chloroform layer.
-
Combine the chloroform extracts.
-
-
Final Concentration:
-
Wash the combined chloroform extract with distilled water to remove any remaining impurities.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and concentrate the dried extract under reduced pressure to yield the total crude alkaloid fraction.
-
2.3. Chromatographic Purification of this compound
The separation of this compound from other closely related alkaloids like reserpine requires a high-resolution chromatographic technique. A combination of column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.
2.3.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol.
-
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100% Chloroform -> 99:1 Chloroform:Methanol -> 98:2 -> 95:5, etc.).
-
Collect fractions of 25-50 mL and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1) mobile phase and UV detection at 254 nm.
-
Pool the fractions containing the compounds with Rf values similar to that of a reserpine standard (as this compound will have a similar polarity).
-
Concentrate the pooled fractions to obtain an enriched fraction containing this compound and other reserpine-like alkaloids.
-
2.3.2. Preparative High-Performance Liquid Chromatography (Final Purification)
-
System: A preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water). A typical starting point could be a 60:40 mixture of acetonitrile and buffer. The exact ratio may need optimization.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 268 nm.
-
Procedure:
-
Dissolve the enriched fraction from the column chromatography in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the individual peaks.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain pure this compound.
-
Quantitative Analysis
The quantification of this compound in the final product and at various stages of purification can be performed using a validated analytical HPLC method.
Table 2: Example of Analytical HPLC Conditions for Rauwolfia Alkaloids
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
A standard calibration curve for this compound should be prepared to accurately quantify its concentration.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the key stages in the isolation of this compound.
Logical Relationship of Purification Steps
Caption: The logical progression of purification from a complex mixture to a pure compound.
References
- 1. The alkaloids of Rauwolfia serpentina benth (1955) | Donald D. Phillips | 38 Citations [scispace.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Genus Rauvolfia: A review of its ethnopharmacology, phytochemistry, quality control/quality assurance, pharmacological activities and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Distribution of reserpine in Rauvolfia species from India – HPTLC and LC–MS studies [agris.fao.org]
Application Notes and Protocols for the Use of Methoserpidine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoserpidine is an indole (B1671886) alkaloid, structurally related to reserpine (B192253), that has historically been used as an antihypertensive agent.[1][2] In the context of neuroscience research, its primary mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4][5] VMAT2 is a crucial protein responsible for the packaging of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts the storage of these neurotransmitters, leading to their depletion in the presynaptic terminal and a subsequent reduction in monoaminergic neurotransmission. This property makes this compound a valuable tool for studying the roles of monoamines in various neurological and psychiatric conditions.
These application notes provide an overview of the use of this compound in neuroscience research, with a focus on its application in creating animal models of monoamine depletion and for in vitro studies of VMAT2 function. It is important to note that while this compound is structurally and functionally similar to reserpine, specific quantitative data on its binding affinity and inhibitory concentrations are not as extensively documented. Therefore, the provided protocols and data from related compounds should serve as a starting point for experimental design, with the understanding that optimization will be necessary.
Data Presentation
Table 1: VMAT2 Binding Affinity and Monoamine Uptake Inhibition of VMAT2 Inhibitors
This table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of well-characterized VMAT2 inhibitors. These values can be used as a reference for designing experiments with this compound, although its specific affinity and potency should be determined empirically.
| Compound | Radioligand | Ki (nM) | Assay System | Reference |
| Reserpine | [3H]Dihydrotetrabenazine | 161 ± 1 | Purified VMAT2 | |
| Reserpine | Not Specified | Subnanomolar | Vesicular Preparations | |
| Tetrabenazine (B1681281) | [3H]Dihydrotetrabenazine | - | - | - |
| Dihydrotetrabenazine (DTBZ) | [3H]Dihydrotetrabenazine | Kd = 18 ± 4 | Purified VMAT2 | |
| Reserpic Acid | Not Specified | ~10,000 | Adrenal Medullary Chromaffin Vesicles |
| Compound | IC50 (nM) | Assay System | Reference |
| Reserpine | 25.2 | Digitonin-permeabilized HEK-293-VMAT2:eGFP cells ([3H]Dopamine uptake) | |
| Tetrabenazine | 28.8 | Digitonin-permeabilized HEK-293-VMAT2:eGFP cells ([3H]Dopamine uptake) |
Signaling Pathway
The primary signaling pathway affected by this compound is the monoaminergic neurotransmission pathway, through its inhibition of VMAT2.
Caption: Inhibition of VMAT2 by this compound, disrupting monoamine packaging.
Experimental Protocols
In Vivo Studies: Induction of a Parkinsonian-like State in Rodents
This compound, similar to reserpine, can be used to create animal models of monoamine depletion, which exhibit behavioral phenotypes reminiscent of Parkinson's disease, such as catalepsy and akinesia.
Objective: To induce a state of monoamine depletion in mice or rats for the study of motor deficits and the evaluation of potential therapeutic agents.
Materials:
-
This compound (or Reserpine as a well-characterized alternative)
-
Vehicle (e.g., sterile saline with a solubilizing agent if necessary)
-
Mice or rats (species and strain to be chosen based on experimental goals)
-
Catalepsy bar apparatus
-
Open field arena
Protocol for Induction of Catalepsy (adapted from reserpine protocols):
-
Drug Preparation: Prepare a stock solution of this compound. Due to limited data, initial dose-response studies are recommended. A starting point can be extrapolated from low-dose reserpine protocols (e.g., 0.1 mg/kg for progressive models or higher single doses for acute effects).
-
Animal Dosing: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. For a progressive model, administer a low dose (e.g., 0.1 mg/kg) on alternate days for several weeks. For acute effects, a single higher dose may be used.
-
Behavioral Assessment (Catalepsy):
-
At desired time points after injection, place the animal's forepaws on a horizontal bar raised approximately 3-5 cm from the surface.
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established.
-
Perform assessments at regular intervals to characterize the time course of the cataleptic state.
-
Caption: Experimental workflow for inducing and measuring catalepsy in rodents.
In Vitro Studies: VMAT2 Inhibition Assays
In vitro assays are essential for quantifying the direct interaction of this compound with VMAT2 and its effect on monoamine transport.
1. VMAT2 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for VMAT2.
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled VMAT2 ligand (e.g., [3H]dihydrotetrabenazine) from its binding site is measured.
Materials:
-
Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum, SH-SY5Y cells)
-
[3H]dihydrotetrabenazine ([3H]DTBZ)
-
This compound
-
Unlabeled tetrabenazine or reserpine (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol (adapted from [3H]DTBZ binding protocols):
-
Membrane Preparation: Homogenize VMAT2-expressing tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]DTBZ (typically near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]DTBZ binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for VMAT2 radioligand binding assay.
2. Cellular Monoamine Uptake Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting VMAT2-mediated monoamine uptake.
Principle: This assay measures the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing VMAT2. The inhibitory effect of this compound on this uptake is quantified.
Materials:
-
SH-SY5Y human neuroblastoma cells (or other suitable cell line expressing VMAT2)
-
Radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin) or a fluorescent VMAT2 substrate
-
This compound
-
Uptake buffer
-
Cell culture reagents
-
Scintillation counter or fluorescence plate reader
Protocol (using SH-SY5Y cells):
-
Cell Culture: Culture and seed SH-SY5Y cells in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake Initiation: Add the radiolabeled or fluorescent monoamine substrate to initiate uptake.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of monoamine uptake.
Caption: Cellular monoamine uptake assay workflow.
Conclusion
This compound serves as a valuable research tool for investigating the roles of monoaminergic systems in the central nervous system. Its presumed mechanism as a VMAT2 inhibitor allows for the creation of in vivo models of monoamine depletion and for the in vitro characterization of VMAT2 function. While detailed quantitative data for this compound itself is sparse, the provided protocols, adapted from studies on the well-characterized VMAT2 inhibitor reserpine, offer a solid foundation for initiating research. It is imperative for researchers to empirically determine the optimal concentrations and conditions for this compound in their specific experimental systems.
References
Troubleshooting & Optimization
Methoserpidine Stability in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methoserpidine in aqueous solutions. The information is designed to assist researchers in anticipating and resolving common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous environments is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other complex alkaloids, its ester and ether functionalities are susceptible to degradation under various stress conditions.
Q2: What are the expected degradation pathways for this compound in aqueous solutions?
A2: Based on its chemical structure, which includes ester and ether linkages, the main degradation pathways for this compound are anticipated to be hydrolysis and oxidation. Photodegradation can also occur upon exposure to light.
-
Hydrolysis: The ester bond is susceptible to cleavage under both acidic and basic conditions, leading to the formation of methoserpidinic acid and 3,4,5-trimethoxybenzoic acid.
-
Oxidation: The indole (B1671886) nucleus and the tertiary amine are potential sites for oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to the formation of products like 3,4-dehydrothis compound.
Q3: Are there any known stabilization strategies for this compound in aqueous solutions?
A3: While specific data for this compound is limited, strategies used for its structural analog, reserpine, can be applied. These include:
-
pH Control: Maintaining the pH of the solution within a stable range (typically acidic) can minimize hydrolysis.
-
Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation.
-
Light Protection: Storing solutions in amber-colored vials or in the dark can prevent photodegradation.
-
Temperature Control: Storing solutions at lower temperatures can slow down the rate of all degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency over time in solution. | Hydrolysis of the ester linkage. | Adjust the pH of the solution to a more acidic range (e.g., pH 3-5). Store the solution at a lower temperature (e.g., 2-8 °C). |
| Development of a yellow or brown coloration. | Oxidative degradation. | Prepare solutions fresh. Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Consider adding an antioxidant to the formulation. |
| Precipitation or cloudiness in the solution. | Formation of insoluble degradation products. | Filter the solution before use. Investigate the solubility of potential degradation products. Adjust the formulation to improve solubility. |
| Inconsistent analytical results. | Photodegradation during sample handling or analysis. | Protect solutions from light at all times using amber vials and minimizing exposure during sample preparation and analysis. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate expected trends. Actual experimental data may vary.
| Condition | Parameter | Value | Observed Degradation (% after 24h) |
| pH | 2.0 | 25°C | 5% |
| 7.0 | 25°C | 15% | |
| 10.0 | 25°C | 30% | |
| Temperature | 4°C | pH 7.0 | 5% |
| 25°C | pH 7.0 | 15% | |
| 40°C | pH 7.0 | 40% | |
| Light Exposure | Dark | 25°C, pH 7.0 | 15% |
| Ambient Light | 25°C, pH 7.0 | 25% | |
| UV Light (254 nm) | 25°C, pH 7.0 | 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Preparation of Degradation Samples:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 N HCl.
-
Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Preparation of Degradation Sample: Add 1 mL of the stock solution to 9 mL of a 3% hydrogen peroxide solution.
-
Incubation: Store the sample at room temperature for a specified period (e.g., 24 hours).
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
Protocol 3: Photostability Study
-
Preparation of Solutions: Prepare two sets of this compound solutions in a transparent container.
-
Light Exposure:
-
Expose one set of samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Wrap the second set of samples in aluminum foil to serve as a dark control.
-
-
Incubation: Place both sets of samples in a photostability chamber for a defined period.
-
Analysis: Analyze the samples from both sets by a stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Optimizing Methoserpidine Concentration for Cell Culture Experiments: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for methoserpidine in cell culture?
A1: As there is no established starting concentration for this compound, a broad range should be initially tested to determine the optimal working concentration for your specific cell line. Based on data from its analog, reserpine (B192253), which shows activity in the micromolar range, we recommend a starting dose-response experiment ranging from 0.1 µM to 100 µM.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a hydrophobic compound, so it is best dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[2]
Q3: My this compound solution is precipitating in the cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds in aqueous media is a common issue.[3][4] Here are some troubleshooting steps:
-
Reduce Final Concentration: The concentration of this compound may be exceeding its solubility limit in the medium. Try working with lower concentrations.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions in pre-warmed (37°C) media.[4]
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can sometimes help to solubilize hydrophobic compounds.
-
Sonication: Briefly sonicating the diluted solution can help to dissolve small precipitates, but be cautious as this can also generate heat.[2]
Q4: What are the known cellular effects of this compound?
A4: While specific data for this compound is limited, its analog reserpine has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][5] Reserpine has also been found to modulate signaling pathways involved in cell proliferation and survival, such as NF-κB, STAT3, and TGF-β.[1][3][6] It is plausible that this compound may have similar effects, but this needs to be experimentally verified.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Incomplete dissolution or precipitation of this compound.- Edge effects in the culture plate. | - Ensure a single-cell suspension before seeding.- Visually inspect for precipitates before and after adding to cells.- Avoid using the outermost wells of the plate for treatment groups. |
| No observable effect on cell viability, even at high concentrations. | - The chosen cell line may be resistant to this compound.- The compound may have degraded.- Insufficient incubation time. | - Test on a different cell line.- Prepare a fresh stock solution.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Sudden cell death in both control and treated wells. | - Contamination (bacterial, fungal, or mycoplasma).- High DMSO concentration in the final culture medium.- Poor cell health prior to the experiment. | - Discard cultures and decontaminate the incubator and hood.- Ensure the final DMSO concentration is below 0.5%.- Check the viability and morphology of your cells before starting the experiment. |
| Unexpected cell morphology changes. | - Cellular stress due to compound toxicity.- Off-target effects of this compound. | - Document morphological changes with microscopy.- Correlate changes with concentration and incubation time.- Consider assays to investigate specific cellular processes (e.g., cytoskeletal staining). |
Quantitative Data Summary (Based on Reserpine)
Note: The following data is for reserpine , a structural analog of this compound, and should be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Reserpine in a Cancer Cell Line
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| KB-ChR-8-5 (Drug-resistant) | MTT | 24 hours | ~40-80 | [1] |
Table 2: Effects of Reserpine on Apoptosis-Related Proteins
| Protein | Effect | Cell Line | Reference |
| Bcl-2 | Downregulation | KB-ChR-8-5 | [1] |
| Bax | Upregulation | KB-ChR-8-5 | [1] |
| Caspase-3 | Upregulation | KB-ChR-8-5 | [1] |
| Caspase-9 | Upregulation | KB-ChR-8-5 | [1] |
| Cytochrome C | Upregulation | KB-ChR-8-5 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: A typical workflow for determining the IC50 value of a compound.
Caption: Hypothetical signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting compound precipitation.
References
- 1. ijper.org [ijper.org]
- 2. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reserpine Inhibit the JB6 P+ Cell Transformation Through Epigenetic Reactivation of Nrf2-Mediated Anti-oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reserpine Induces Apoptosis and Cell Cycle Arrest in Hormone Independent Prostate Cancer Cells through Mitochondrial Membrane Potential Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Methoserpidine HPLC Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Methoserpidine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing peaks can compromise the accuracy of integration and reduce the resolution between adjacent peaks.
Q2: Why is my this compound peak tailing?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the basic amine functional groups in this compound with acidic residual silanol (B1196071) groups on the surface of the silica-based column packing material. Other potential causes include improper mobile phase pH, column degradation, sample overload, or an inappropriate sample solvent.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound. As a basic compound, this compound will be protonated and carry a positive charge at a pH below its pKa. At a low pH (typically pH < 3), the residual silanol groups on the silica (B1680970) stationary phase are protonated and thus neutral, which minimizes the undesirable ionic interactions with the positively charged this compound, leading to improved peak shape.[1][2] Conversely, at a mid-range pH, both the analyte and silanols can be ionized, leading to strong interactions and significant peak tailing.
Q4: Can the sample solvent cause peak tailing?
Yes, the solvent in which your this compound sample is dissolved can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion, including tailing. It is generally recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
Q5: What is a good USP tailing factor (Tf) for a this compound peak?
A USP tailing factor close to 1.0 is ideal, indicating a perfectly symmetrical peak. In practice, a tailing factor between 1.0 and 1.5 is often considered acceptable for routine analysis. Values above 2.0 usually indicate a significant problem that needs to be addressed.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.
Guide 1: Diagnosing the Cause of Peak Tailing
The first step in resolving peak tailing is to identify the root cause. The following logical workflow can help you pinpoint the issue.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Guide 2: Addressing Analyte-Specific Peak Tailing
If you have determined that the peak tailing is specific to this compound or other basic analytes, follow these steps to resolve the issue.
Step 1: Optimize Mobile Phase pH
Since this compound is a basic compound, controlling the mobile phase pH is the most effective way to reduce peak tailing caused by silanol interactions.
-
Recommendation: Operate at a low mobile phase pH, typically between 2.5 and 3.5.[1][2] At this pH, the silanol groups on the stationary phase are protonated and less likely to interact with the positively charged this compound molecule.
-
Experimental Protocol:
-
Prepare a series of mobile phases with the same organic modifier and buffer salt concentration but with pH values ranging from 2.5 to 4.0 in 0.2 pH unit increments.
-
Use a suitable buffer, such as phosphate (B84403) or formate, at a concentration of 10-25 mM.
-
Inject the this compound standard at each pH and observe the peak shape.
-
Select the pH that provides the best peak symmetry (tailing factor closest to 1.0).
-
| Mobile Phase pH | Expected Outcome on this compound Peak Shape |
| 2.5 - 3.5 | Optimal: Symmetrical peak shape, minimal tailing. |
| 3.5 - 5.5 | Sub-optimal: Increased peak tailing due to partial ionization of silanol groups. |
| > 5.5 | Poor: Significant peak tailing due to strong ionic interactions. |
Step 2: Utilize an End-Capped Column
Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with basic analytes.
-
Recommendation: Use a high-quality, end-capped C18 or C8 column from a reputable manufacturer. Base-deactivated columns are specifically designed to provide excellent peak shapes for basic compounds.
-
Experimental Protocol:
-
If you are not already using an end-capped column, switch to one.
-
Equilibrate the new column thoroughly with the mobile phase before analysis.
-
Inject the this compound standard and compare the peak shape to that obtained with the non-end-capped column.
-
Step 3: Add a Mobile Phase Modifier
A competing base can be added to the mobile phase to preferentially interact with the residual silanol groups, effectively shielding them from the analyte.
-
Recommendation: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. A concentration of 0.1% (v/v) is a good starting point.
-
Experimental Protocol:
-
Prepare the mobile phase with the addition of 0.1% TEA.
-
Adjust the final pH of the mobile phase.
-
Equilibrate the column with the modified mobile phase.
-
Inject the this compound standard and observe the peak shape. Note that TEA can sometimes suppress ionization in mass spectrometry detection.
-
Step 4: Check for Sample Overload
Injecting too much sample onto the column can saturate the stationary phase and lead to peak distortion, including tailing.
-
Recommendation: Reduce the concentration of the sample or the injection volume.
-
Experimental Protocol:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject the same volume of each dilution.
-
Observe if the peak shape improves with decreasing concentration. If so, you were likely overloading the column.
-
Step 5: Ensure Sample Solvent Compatibility
The composition of the sample solvent can significantly affect peak shape.
-
Recommendation: Dissolve your this compound sample in a solvent that is weaker than or the same as the initial mobile phase composition.
-
Experimental Protocol:
-
If your current sample solvent is stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile), re-dissolve your sample in the mobile phase.
-
Inject the sample and compare the peak shape.
-
Guide 3: Addressing System-Wide Peak Tailing
If all peaks in your chromatogram are tailing, the problem is likely related to the HPLC system itself.
Caption: Troubleshooting workflow for system-wide peak tailing.
Representative Experimental Protocol for this compound HPLC Analysis
The following is a starting point for developing a robust HPLC method for this compound. Optimization will likely be required for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | End-capped C18, 4.6 x 150 mm, 5 µm | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH to suppress silanol ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 20% B to 80% B over 15 minutes | To elute this compound with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | A reasonable starting volume. |
| Detector | UV at 270 nm | This compound has a UV absorbance maximum around this wavelength. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (20:80) | To ensure compatibility with the initial mobile phase. |
By following these troubleshooting guides and utilizing the provided experimental protocol as a starting point, you can effectively address peak tailing issues in your this compound HPLC analysis and achieve accurate and reliable results.
References
Methoserpidine Technical Support Center: Troubleshooting Solubility Issues
Welcome to the technical support center for methoserpidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an antihypertensive drug that is structurally related to reserpine.[1] It is classified as a yohimban (B1201205) alkaloid.[2] Like many complex organic molecules, this compound is lipophilic, as indicated by a predicted XLogP3 value of 4.1, suggesting it has low aqueous solubility. This poor solubility can pose significant challenges for in vitro and in vivo studies, affecting drug formulation, delivery, and bioavailability.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
While specific experimental data for this compound is limited, we can infer its properties from its structure and data from the closely related compound, reserpine.
| Property | Value (Reserpine as a proxy) | Implication for Solubility |
| Molecular Weight | 608.68 g/mol [3] | High molecular weight can negatively impact solubility. |
| pKa | 6.6[4] | As a weak base, solubility will be pH-dependent, increasing in acidic conditions. |
| Predicted XLogP | 4.1 | Indicates high lipophilicity and poor water solubility. |
Q3: I am observing precipitation when I try to dissolve this compound in aqueous solutions. What is happening?
This is a common issue due to the low aqueous solubility of this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system. This is particularly prevalent in aqueous buffers at neutral or alkaline pH, where the weakly basic this compound is less protonated and therefore less soluble.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my desired aqueous buffer.
Solution 1: Utilize an Organic Co-solvent
For many research applications, a small amount of an organic co-solvent can be used to initially dissolve this compound before diluting it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3]
Experimental Protocol: Preparing a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal amount of pure DMSO to the powder.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Dilution: Slowly add the aqueous buffer to the DMSO stock solution while vortexing to reach the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible (typically <1%, and often <0.1%) to avoid off-target effects in biological assays.
Solution 2: pH Adjustment
Given that this compound is a weak base, its solubility can be significantly increased in acidic conditions.
Experimental Workflow: pH-dependent Solubilization
Caption: Workflow for pH-based solubilization of this compound.
Solution 3: Employing a Multi-Component Vehicle for In Vivo Studies
For animal studies, a more complex vehicle may be required to achieve and maintain solubility. The following protocol is adapted from a method used for the structurally similar compound, reserpine.
Experimental Protocol: Preparation of a Multi-Component Vehicle for this compound
-
Prepare the Vehicle: In a sterile, light-resistant vial, combine 100 µL of DMSO with 400 µL of polyethylene (B3416737) glycol 400 (PEG400).
-
Add this compound: Add the weighed this compound powder to the DMSO/PEG400 mixture.
-
Enhance Dissolution: Mix thoroughly using a vortex mixer. If necessary, sonicate for 5-15 minutes or warm gently in a 40-50°C water bath until fully dissolved.
-
Add Surfactant: Add 50 µL of Tween-80 and mix well.
-
Final Dilution: Slowly add 450 µL of sterile saline while continuously vortexing to prevent precipitation.
Quantitative Solubility Data (Reserpine as a Proxy)
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~0.0004 (practically insoluble) | [5] |
| Ethanol | ~0.012 (very slightly soluble) | [5] |
| Dimethyl Sulfoxide (DMSO) | ~10 | [5] |
| Dimethylformamide (DMF) | ~20 | [5] |
| DMF:PBS (pH 7.2) (1:5) | ~0.1 | [5] |
| Chloroform | Freely soluble | [4] |
Signaling Pathway
This compound's antihypertensive effects are believed to be mediated through a mechanism similar to that of reserpine, which involves the depletion of monoamine neurotransmitters.
Caption: Proposed mechanism of action for this compound.
This guide provides a starting point for addressing solubility issues with this compound. The optimal solubilization strategy will depend on the specific experimental requirements. It is always recommended to perform small-scale pilot experiments to determine the most suitable method for your application.
References
Technical Support Center: Enhancing the Bioavailability of Methoserpidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and developing strategies to improve the oral bioavailability of Methoserpidine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are starting our research on this compound. What are the initial physicochemical properties we need to determine to address its potential low bioavailability?
A1: To effectively formulate this compound for improved oral bioavailability, it is crucial to first characterize its fundamental physicochemical properties. The following parameters will guide your formulation strategy:
-
Aqueous Solubility: This is the most critical parameter. This compound, like many alkaloids, is expected to have low aqueous solubility. This needs to be quantified at physiological pH ranges (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract conditions.
-
LogP (Octanol-Water Partition Coefficient): This value will indicate the lipophilicity of this compound. A high LogP value, coupled with low aqueous solubility, often suggests that lipid-based formulations could be a viable strategy.
-
Permeability: The ability of this compound to permeate across the intestinal epithelium is another key factor. In vitro models like the Caco-2 cell monolayer assay can be used to determine its apparent permeability (Papp).
-
Biopharmaceutics Classification System (BCS): Based on the aqueous solubility and permeability data, you can classify this compound according to the BCS. This classification is a cornerstone for selecting the most appropriate bioavailability enhancement strategy.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
-
-
Stability: Assess the stability of this compound under various conditions (pH, light, temperature) to identify potential degradation pathways that could impact its bioavailability and to determine appropriate handling and storage conditions.
Q2: Our initial experiments confirm that this compound has low aqueous solubility. What are the primary strategies we should consider to improve it?
A2: For a drug with low aqueous solubility, several formulation strategies can be employed. The choice of strategy will depend on the extent of insolubility and other physicochemical properties of this compound. Here are some primary approaches:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to an enhanced dissolution rate.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization (Nanocrystals): Further reduces particle size to the nanometer range, significantly increasing the surface area.
-
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can improve its wettability and dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): If this compound is lipophilic, formulating it in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility.
Q3: How do we decide which bioavailability enhancement strategy is most suitable for this compound?
A3: The selection of an appropriate strategy is a data-driven process. The following workflow diagram illustrates the decision-making process based on the initial characterization of this compound.
Q4: We are observing inconsistent results in our in vitro dissolution studies. What could be the potential causes and how can we troubleshoot this?
A4: Inconsistent dissolution results can stem from several factors. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Drug Polymorphism | Characterize the solid-state of your this compound raw material using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure you are using a consistent polymorphic form. |
| Inadequate Wetting | For poorly soluble drugs, inadequate wetting can lead to variable dissolution. Try incorporating a small amount of a surfactant (e.g., 0.1% sodium lauryl sulfate) into the dissolution medium. |
| Formulation Inhomogeneity | If you are working with a formulation like a solid dispersion, ensure that the drug is uniformly dispersed. Use techniques like scanning electron microscopy (SEM) to assess the morphology and homogeneity of your formulation. |
| Dissolution Method Parameters | Ensure that your dissolution apparatus is properly calibrated and that parameters like paddle speed, temperature, and sampling technique are consistent across all experiments. |
Troubleshooting Guides
Guide 1: Low Drug Loading in Solid Dispersions
Issue: You are unable to achieve a high drug loading of this compound in your solid dispersion formulation without observing recrystallization upon storage.
Potential Causes & Solutions:
| Cause | Troubleshooting Approach | Experimental Protocol |
| Poor Drug-Polymer Miscibility | Screen different polymers with varying properties (e.g., PVP, HPMC, Soluplus®). | Protocol: Prepare solid dispersions of this compound with different polymers at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) using a solvent evaporation or melt extrusion method. Analyze the resulting dispersions by DSC for a single glass transition temperature (Tg), indicating miscibility. |
| Insufficient Stabilization of the Amorphous Drug | Incorporate a second polymer or a surfactant to act as a crystallization inhibitor. | Protocol: To your most promising drug-polymer system, add a small percentage (e.g., 1-5%) of a surfactant (e.g., Vitamin E TPGS) or a secondary polymer. Monitor the stability of the amorphous form over time under accelerated stability conditions (e.g., 40°C/75% RH) using XRD. |
Guide 2: Phase Separation in Lipid-Based Formulations
Issue: Your lipid-based formulation of this compound appears clear initially but shows signs of phase separation or drug precipitation upon storage or during in vitro lipolysis.
Potential Causes & Solutions:
| Cause | Troubleshooting Approach | Experimental Protocol |
| Drug Supersaturation and Precipitation | The formulation may not be able to maintain this compound in a solubilized state during dispersion and digestion. | Protocol: Perform in vitro lipolysis studies. Titrate the formulation with a simulated intestinal fluid and monitor for drug precipitation using techniques like dynamic light scattering (DLS) or by measuring the amount of drug that remains in the aqueous phase after centrifugation. |
| Inappropriate Excipient Selection | The combination of oil, surfactant, and cosurfactant may not be optimal for emulsification and drug solubilization. | Protocol: Systematically screen different combinations of excipients. Construct pseudo-ternary phase diagrams to identify the regions that form stable microemulsions upon dilution. Select formulations from these regions for further development. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the resulting powder using DSC, XRD, and FTIR to confirm the amorphous state of this compound and to check for any drug-polymer interactions.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Study:
-
Apical to Basolateral (A-B): Add a solution of this compound in a transport buffer to the apical side of the Transwell®.
-
Basolateral to Apical (B-A): Add the this compound solution to the basolateral side.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
-
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | pH | Solubility (µg/mL) (Mean ± SD, n=3) |
| Purified Water | 7.0 | [Insert Experimental Data] |
| Simulated Gastric Fluid (SGF) | 1.2 | [Insert Experimental Data] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | [Insert Experimental Data] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | [Insert Experimental Data] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Key Formulation Components | In Vitro Dissolution (at 60 min) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Bioavailability Enhancement (Fold Increase) |
| Unformulated this compound | - | [Insert Data] | [Insert Data] | 1 (Reference) |
| Micronized this compound | - | [Insert Data] | [Insert Data] | [Calculate] |
| Solid Dispersion | This compound, PVP K30 (1:5) | [Insert Data] | [Insert Data] | [Calculate] |
| SEDDS | This compound, Capryol 90, Cremophor EL, Transcutol HP | [Insert Data] | [Insert Data] | [Calculate] |
| Cyclodextrin Complex | This compound, HP-β-CD (1:1 molar ratio) | [Insert Data] | [Insert Data] | [Calculate] |
Signaling Pathways and Workflows
Refining experimental protocols for Methoserpidine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoserpidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antihypertensive drug that is structurally related to reserpine (B192253). Its primary mechanism of action involves the irreversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2). This inhibition prevents the uptake and storage of monoamine neurotransmitters, such as norepinephrine, dopamine, and serotonin, into synaptic vesicles in presynaptic neurons. The resulting depletion of these neurotransmitters in the peripheral sympathetic nerve endings leads to a decrease in heart rate, cardiac contraction force, and peripheral vascular resistance, ultimately lowering blood pressure.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound powder should be kept in a cool, dry, and dark place, ideally at -20°C for periods of months to years. For short-term storage (days to weeks), 0-4°C is sufficient. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1] It is important to note that the stability of Rauwolfia alkaloids can be affected by light and moisture.[2]
Q3: In which solvents is this compound soluble?
Q4: What are the key differences between this compound and Reserpine?
A4: Both this compound and Reserpine are Rauwolfia alkaloids with similar antihypertensive mechanisms through VMAT2 inhibition. However, they are structural isomers, which can lead to differences in their pharmacokinetic profiles and side-effect profiles. Historically, this compound has been suggested to have a lower incidence of central nervous system side effects, such as depression, compared to reserpine.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell Viability Assays)
Q: I am observing inconsistent results in my cell viability (e.g., MTT, MTS) assays with this compound. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: this compound, like many organic compounds, may precipitate when diluted from a DMSO stock into an aqueous culture medium.[5]
-
Troubleshooting: Visually inspect the wells for any precipitate after adding the compound. Prepare the working solutions fresh for each experiment and consider using a vehicle control with the same final DMSO concentration.
-
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of viability assays.
-
Troubleshooting: Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Incubation Time: The duration of drug exposure can influence the observed cytotoxicity.
-
Troubleshooting: Perform a time-course experiment to determine the optimal incubation time for observing a significant effect of this compound.
-
In Vivo Experiments (e.g., Spontaneously Hypertensive Rat Models)
Q: The blood pressure reduction in my Spontaneously Hypertensive Rats (SHRs) treated with this compound is not as expected. What should I check?
A: Several factors can influence the in vivo efficacy of this compound:
-
Drug Administration and Bioavailability: The route of administration and formulation can affect the drug's absorption and bioavailability.
-
Troubleshooting: Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection). For oral administration, consider the vehicle used and the fasting state of the animals.
-
-
Animal Strain and Age: The hypertensive phenotype and drug response can vary between different substrains of SHRs and with the age of the animals.[6]
-
Troubleshooting: Use a consistent and well-characterized SHR strain and age range for your studies. Wistar-Kyoto (WKY) rats are the appropriate normotensive control for SHRs.[7]
-
-
Dosage: The dose of this compound may not be optimal for the desired effect.
-
Troubleshooting: Conduct a dose-response study to determine the optimal dosage for blood pressure reduction in your specific experimental setup.
-
Analytical Experiments (e.g., HPLC Analysis)
Q: I am facing issues with peak tailing and inconsistent retention times when analyzing this compound using HPLC. How can I resolve this?
A: These are common issues in HPLC analysis of alkaloids. Here are some troubleshooting steps:
-
Peak Tailing: This is often due to interactions between the basic alkaloid and acidic silanol (B1196071) groups on the silica-based column.
-
Troubleshooting:
-
Use a high-purity, end-capped HPLC column.
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups.
-
Adjust the pH of the mobile phase to suppress the ionization of silanol groups (lower pH) or the analyte (higher pH, if the analyte is basic).
-
-
-
Inconsistent Retention Times: This can be caused by changes in the mobile phase composition, column temperature, or flow rate.
-
Troubleshooting:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a stable temperature.
-
Regularly check the pump performance and ensure there are no leaks in the system.
-
-
Data Presentation
Table 1: Antihypertensive Effect of Reserpine (a close analog of this compound) in Hypertensive Patients.
| Daily Dose of Reserpine | Systolic Blood Pressure (SBP) Reduction (mmHg) | Reference |
| 0.25 mg | Not statistically significant | [8] |
| 0.5 mg | -7.92 (weighted mean difference) | [8][9] |
| >0.5 mg | Statistically significant SBP reduction | [9] |
| 0.1 mg (in refractory hypertension) | -21.8 (24-hour ambulatory SBP) | [10] |
Note: Data for this compound is limited; therefore, data for its close structural and functional analog, reserpine, is presented. The effect size can vary based on the patient population and study design.
Table 2: Pharmacokinetic Parameters of Reserpine in Rats.
| Parameter | Value | Unit | Reference |
| Volume of Distribution (V) | 1.3 | mL/kg | [11] |
| Clearance (CL) | 4.5 x 10⁻¹ | mL/h/kg | [11] |
Note: This data is for reserpine and provides an estimate of the pharmacokinetic profile that might be expected for this compound in a rat model.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound in a cell line of interest (e.g., PC12 cells, which are of neuronal origin and express VMAT).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a general procedure for evaluating the antihypertensive effect of this compound in SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and age-matched Wistar-Kyoto (WKY) rats (as normotensive controls)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
-
Animal handling and administration equipment (e.g., oral gavage needles)
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions and blood pressure measurement procedure for at least one week.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) of all animals for several consecutive days to obtain a stable reading.
-
Grouping: Randomly assign the SHRs to different treatment groups: vehicle control and various doses of this compound. Include a group of WKY rats as a normotensive reference.
-
Drug Administration: Administer this compound or the vehicle to the respective groups daily for the duration of the study (e.g., 4 weeks) via the chosen route (e.g., oral gavage).
-
Blood Pressure Monitoring: Measure SBP at regular intervals throughout the study (e.g., weekly).
-
Data Analysis: Compare the changes in SBP from baseline between the treatment groups and the vehicle control group. Plot the SBP over time for each group.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 8. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood pressure-lowering efficacy of reserpine for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methoserpidine Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with methoserpidine degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is an antihypertensive drug belonging to the indole (B1671886) alkaloid family, structurally related to reserpine (B192253).[1][2] Like many complex organic molecules, this compound is susceptible to degradation under various environmental conditions. Ensuring its stability during sample preparation is crucial for accurate and reliable analytical results in research, quality control, and pharmacokinetic studies. Degradation can lead to an underestimation of the actual concentration of the parent drug and the formation of impurities that may have their own pharmacological or toxicological effects.
Q2: What are the primary factors that can cause this compound degradation?
Based on the behavior of structurally similar indole alkaloids like reserpine and yohimbine (B192690), the primary factors that can induce this compound degradation include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages present in the this compound molecule.[3][4][5]
-
Oxidation: The indole nucleus of this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.
-
Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation.
Q3: What are the likely degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, by analogy to its structural relative, reserpine, the primary degradation pathways are likely hydrolysis and oxidation. Hydrolysis of the ester bond would yield methoserpidinic acid and 3,4,5-trimethoxybenzoic acid. Oxidation would likely affect the indole ring system.
Q4: How can I minimize this compound degradation during sample collection and handling?
To minimize degradation, the following precautions are recommended:
-
Temperature Control: Keep biological samples (e.g., plasma, urine) on ice immediately after collection and store them at -80°C for long-term storage.
-
Light Protection: Collect and process samples in amber-colored tubes or under low-light conditions to prevent photodegradation.
-
pH Control: If possible, adjust the pH of the sample to a slightly acidic range (around pH 6) to minimize hydrolysis. However, be cautious as extreme pH can cause other issues like protein precipitation.
-
Use of Antioxidants: Consider adding antioxidants, such as ascorbic acid, to the collection tubes to prevent oxidative degradation, particularly if the analysis is not immediate.
Q5: What are the recommended solvents for preparing this compound stock solutions and standards?
For stock solutions, it is advisable to use a non-aqueous, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or a mixture of methanol (B129727) or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid) to improve stability. For working solutions and standards in biological matrices, the final concentration of the organic solvent should be kept low to avoid protein precipitation and matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during sample storage or processing. | - Review storage conditions. Ensure samples were consistently kept at or below -20°C, and ideally at -80°C. - Minimize freeze-thaw cycles. - Process samples on ice and protect from light. - Evaluate the pH of the sample and consider buffering if necessary. |
| Inefficient extraction from the biological matrix. | - Optimize the protein precipitation or liquid-liquid extraction protocol. - Ensure complete protein precipitation by using an adequate volume of cold organic solvent (e.g., acetonitrile or methanol) and sufficient vortexing. - For liquid-liquid extraction, test different organic solvents and pH adjustments to improve partitioning. | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols section) to identify the retention times of potential degradation products. - Use a stability-indicating analytical method that can resolve the parent drug from its degradants. - Compare the mass spectra of the unknown peaks with the expected masses of potential degradation products. |
| Matrix interference. | - Optimize the sample cleanup procedure. Solid-phase extraction (SPE) may provide a cleaner extract than protein precipitation. - Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve the separation of this compound from matrix components. | |
| Inconsistent results between replicates | Variable degradation between samples. | - Standardize the sample handling and preparation workflow to ensure all samples are treated identically in terms of time, temperature, and light exposure. - Prepare fresh working standards for each analytical run. |
| Pipetting or dilution errors. | - Calibrate all pipettes regularly. - Perform serial dilutions carefully and with validated procedures. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a this compound-related compound (reserpine) under various stress conditions. This data should be used as a general guide, and it is highly recommended to perform specific stability studies for this compound in your own laboratory.
Table 1: Illustrative pH-Dependent Degradation of a Related Indole Alkaloid in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) |
| 3.0 | 60 | 24 | ~ 15% |
| 5.0 | 60 | 24 | ~ 5% |
| 7.0 | 60 | 24 | ~ 20% |
| 9.0 | 60 | 24 | > 50% |
Table 2: Illustrative Temperature-Dependent Degradation of a Related Indole Alkaloid in Plasma (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) |
| 4 | 24 | < 5% |
| 25 (Room Temp) | 24 | ~ 10-15% |
| 37 | 24 | ~ 25-30% |
Table 3: Illustrative Photodegradation of a Related Indole Alkaloid in Solution
| Light Source | Exposure Time (hours) | % Degradation (Illustrative) |
| UV Light (254 nm) | 8 | ~ 40% |
| White Light | 24 | ~ 15% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours. Prepare a control sample protected from light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: Sample Preparation from Plasma for this compound Analysis
This protocol describes a protein precipitation method for extracting this compound from plasma samples.
1. Materials:
-
Plasma samples containing this compound.
-
Internal standard (IS) solution (e.g., a structurally similar, stable compound).
-
Cold acetonitrile or methanol.
-
Centrifuge capable of reaching at least 10,000 x g.
-
Evaporator (e.g., nitrogen evaporator).
-
Reconstitution solvent (e.g., mobile phase).
2. Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or UPLC-MS/MS.
Visualizations
Caption: Workflow for this compound sample preparation and analysis.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Methoserpidine in Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Methoserpidine in in vitro experiments. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peripherally acting antihypertensive agent. It is an analog of reserpine, a member of the Rauwolfia alkaloid family of compounds. The primary mechanism of action of these alkaloids is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[1][2] This inhibition leads to the depletion of monoamine neurotransmitters (such as norepinephrine, dopamine, and serotonin) from presynaptic vesicles in neurons.[2][3][4] The un-sequestered neurotransmitters in the cytoplasm are subsequently metabolized by monoamine oxidase (MAO), resulting in a reduction of their overall levels.[3]
Q2: What are the potential off-target effects of this compound in vitro?
Q3: How can I minimize the risk of observing off-target effects in my experiments?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Dose-Response Analysis: Conduct experiments across a wide range of concentrations to identify a therapeutic window where the on-target effect is observed without significant cytotoxicity or off-target engagement.
-
Use of Controls: Always include appropriate positive and negative controls in your assays. A positive control should be a well-characterized compound known to produce the desired on-target effect, while a negative control (vehicle) helps to establish the baseline response.
-
Orthogonal Assays: Validate your findings using multiple, distinct assay formats that measure the same biological endpoint through different methodologies. This helps to rule out assay-specific artifacts.
-
Counter-Screening: Test this compound against a panel of known off-target proteins to identify potential unintended interactions. This can be done through commercially available services or by setting up specific in-house assays.
-
Cytotoxicity Assessment: Always run a parallel cytotoxicity assay to ensure that the observed effects are not simply due to cell death.
Q4: What are the common pitfalls when working with Rauwolfia alkaloids like this compound in vitro?
A4: Researchers may encounter several challenges:
-
Irreversible Inhibition: The irreversible nature of VMAT2 inhibition by this compound means that washout experiments may not be effective for studying the reversal of its primary effect.[1]
-
Slow Onset of Action: The depletion of neurotransmitters is a time-dependent process, so short incubation times may not be sufficient to observe the full biological effect.
-
Cytotoxicity at High Concentrations: Like many small molecules, this compound can induce cytotoxicity at higher concentrations, which can mask its specific biological effects.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: High variability in assay results.
| Possible Cause | Troubleshooting Step |
| Cellular Health and Passage Number | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. |
| Inconsistent Compound Dilutions | Prepare fresh serial dilutions for each experiment. Verify the accuracy of pipetting. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humidified environment. |
| Incubation Time and Conditions | Optimize and standardize incubation times and ensure consistent temperature and CO2 levels. |
Problem 2: Discrepancy between on-target activity and cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Compound-induced Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration (CC50). |
| Assay Interference | The compound may interfere with the assay components. Validate findings with an orthogonal assay. For example, if using a luciferase-based reporter assay, check for direct inhibition of the luciferase enzyme. |
| Off-Target Effects Leading to Cell Death | If cytotoxicity occurs at concentrations close to the on-target effective concentration, investigate potential off-target liabilities through counter-screening. |
Quantitative Data
Due to the limited availability of a comprehensive off-target binding profile for this compound, the following tables summarize the bioactivity data for its close structural analog, Reserpine , from the ChEMBL database. This data can be used as a guide to anticipate potential off-target interactions of this compound. It is highly recommended to experimentally validate these potential interactions for this compound.
Table 1: In Vitro Bioactivity of Reserpine Against Potential Off-Targets
| Target Name | Gene Symbol | Assay Type | pChEMBL Value | Standard Relation | Standard Value (nM) |
| Vesicular monoamine transporter 2 | SLC18A2 | Binding | 7.89 | IC50 | 13 |
| Alpha-2A adrenergic receptor | ADRA2A | Binding | 6.54 | Ki | 290 |
| Alpha-2B adrenergic receptor | ADRA2B | Binding | 6.37 | Ki | 430 |
| Alpha-2C adrenergic receptor | ADRA2C | Binding | 6.26 | Ki | 550 |
| P-glycoprotein 1 | ABCB1 | Functional | 5.85 | IC50 | 1400 |
| Acetylcholinesterase | ACHE | Functional | 5.77 | IC50 | 1700 |
| Cytochrome P450 3A4 | CYP3A4 | Functional | 5.10 | IC50 | 7900 |
Data sourced from ChEMBL. pChEMBL is a standardized measure of bioactivity (-log(Molar IC50, Ki, etc.)).
Table 2: In Vitro Cytotoxicity of Reserpine in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| JB6 P+ | Mouse epidermal | Viability | 43.9 |
| HepG2-C8 | Human liver carcinoma | Viability | 54.9 |
Note: The cytotoxicity of this compound should be experimentally determined for the specific cell line used in your research.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method to assess the cytotoxic effects of this compound by measuring the metabolic activity of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (considered 100% viability) and plot the percentage of viability against the logarithm of this compound concentration to determine the CC50 value.
Protocol 2: Radioligand Receptor Binding Assay (Generic)
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of this compound for a specific receptor of interest.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled ("cold") ligand for non-specific binding determination
-
This compound
-
Assay buffer (specific to the receptor)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following for each concentration of this compound to be tested:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-Specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a saturating concentration of the unlabeled ligand.
-
Competitive Binding: Assay buffer, cell membranes, radioligand, and the desired concentration of this compound.
-
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient duration to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percentage of inhibition of specific binding by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Workflow for minimizing off-target effects of this compound.
References
Adjusting pH for optimal Methoserpidine activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for Methoserpidine activity in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
Currently, specific data detailing the optimal pH for this compound activity across a range of biochemical assays is not extensively published. The ideal pH is highly dependent on the specific assay system, including the target molecule (e.g., enzyme, receptor), the buffer system used, and the experimental temperature.[1] As with related alkaloids like Reserpine (B192253), the stability and solubility of this compound can be influenced by pH.[2][3] Therefore, it is crucial for researchers to empirically determine the optimal pH for their specific experimental setup.
Q2: Why is pH a critical parameter for this compound assays?
The pH of the assay buffer is a critical variable that can significantly impact results for several reasons:[4][5]
-
Molecular Ionization: this compound is an alkaloid with basic nitrogen atoms. The pH of the solution will determine the protonation state of these atoms, which can alter the molecule's overall charge, conformation, and ability to interact with its biological target.
-
Compound Stability: Extreme pH values can lead to the degradation of pharmaceutical compounds. For instance, Reserpine, a structurally similar molecule, exhibits greater photostability at pH 3 compared to pH 2.[2] While specific stability data for this compound is limited, it is prudent to consider that pH can affect its chemical stability.
-
Target Activity: If the assay involves a biological target such as an enzyme or receptor, the activity of this target is almost always pH-dependent. Most enzymes have a narrow optimal pH range for maximal activity.[6]
-
Solubility: The solubility of many compounds is pH-dependent.[7] this compound is sparingly soluble in aqueous buffers.[3] Changes in pH can affect its solubility, potentially leading to precipitation and inaccurate results.
Q3: I am observing precipitate in my assay wells. Could this be related to pH?
Yes, precipitation could be related to pH. This compound is sparingly soluble in aqueous solutions.[3] If the pH of your assay buffer causes the compound to become less soluble, it may precipitate out of the solution, leading to a decrease in the effective concentration and inaccurate assay results. It is recommended to first dissolve this compound in an organic solvent like DMSO or DMF before diluting it in the aqueous buffer of choice.[3]
Q4: My assay results are showing poor reproducibility. Can pH be the cause?
Inconsistent pH control is a common source of poor reproducibility in biochemical assays. Small fluctuations in the pH of your buffer can lead to significant variations in the activity of this compound or its target, resulting in inconsistent data between experiments or even within the same plate.[1] It is essential to use a reliable buffer system and to accurately calibrate your pH meter.
Troubleshooting Guide for Suboptimal this compound Activity
If you are encountering issues such as low signal, high background, or inconsistent results in your this compound assay, the following guide can help you troubleshoot potential pH-related problems.
Caption: Troubleshooting workflow for pH-related issues in this compound assays.
Experimental Protocols
Protocol 1: Preparation of Common Biological Buffers
Accurate buffer preparation is fundamental for reproducible results.[8] Always use a calibrated pH meter and adjust the pH at the temperature at which the assay will be performed.[9]
Table 1: Recipes for 0.1 M Buffer Solutions
| Buffer System | Useful pH Range | pKa (25°C) | Preparation Method (for 100 mL) |
| Citrate | 3.0 - 6.2 | 3.13, 4.76, 6.40 | Mix 0.1 M Citric Acid and 0.1 M Sodium Citrate to the desired pH.[10] |
| Acetate | 3.6 - 5.6 | 4.76 | Mix 0.1 M Acetic Acid and 0.1 M Sodium Acetate to the desired pH.[11] |
| Phosphate (PBS) | 5.8 - 8.0 | 7.20 | Mix 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) to the desired pH.[10] |
| Tris | 7.5 - 9.0 | 8.06 | Dissolve 1.21 g of Tris base in ~80 mL of deionized water. Adjust pH with HCl. Bring volume to 100 mL.[10] |
| Bicarbonate | 9.2 - 10.8 | 10.33 | Mix 0.1 M Sodium Bicarbonate (NaHCO₃) and 0.1 M Sodium Carbonate (Na₂CO₃) to the desired pH.[10] |
General Procedure:
-
Calculate and weigh the required amounts of the acidic and basic components.
-
Dissolve the components in about 80% of the final desired volume of high-purity water.[9]
-
Place the solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
Slowly add a strong acid (e.g., HCl) or a strong base (e.g., NaOH), or the corresponding acidic/basic buffer component, to adjust the solution to the target pH.[9]
-
Once the target pH is reached and stable, transfer the solution to a volumetric flask and add water to the final volume.
Protocol 2: General Method for pH Optimization Assay
This protocol provides a framework for determining the optimal pH for your this compound assay.
-
Prepare Buffers: Prepare a series of at least 5-7 different buffers covering a broad pH range (e.g., from pH 5.0 to 9.0) in 0.5 pH unit increments. Use overlapping buffer systems (e.g., Citrate for pH 5.0-6.0, Phosphate for pH 6.0-8.0, Tris for pH 8.0-9.0) to distinguish buffer effects from pH effects.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Assay Setup: For each pH value to be tested, set up the following wells in a microplate:
-
Negative Control (No this compound): Assay buffer + target + vehicle (DMSO).
-
Test Condition: Assay buffer + target + this compound (diluted from stock).
-
Positive Control (if applicable): A known activator/inhibitor for your assay.
-
Background Control (No Target): Assay buffer + this compound.
-
-
Execution: Add all components, pre-incubate if necessary, and initiate the reaction (e.g., by adding a substrate).
-
Data Collection: Read the plate on the appropriate instrument at the specified time points.
-
Analysis:
-
Subtract the background control reading from the test condition readings.
-
Calculate the activity of this compound at each pH. This could be % inhibition, EC₅₀, reaction rate, etc., depending on the assay.
-
Plot the this compound activity versus the pH. The peak of this curve represents the optimal pH for your assay conditions.
-
Signaling Pathways and Logical Relationships
The pH of the environment can directly influence the protonation state of this compound, which in turn affects its ability to bind to a biological target.
Caption: Effect of pH on this compound's interaction with a biological target.
References
- 1. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 2. Studies on the photostability of reserpine in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The Significance of pH and Buffers in Biological and Biochemical Analysis - Simplyforensic [simplyforensic.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Preparation of Buffers: Principles, Calculations, and Laboratory Methods | BioTech Beacons [biotechbeacon.com]
- 10. Buffers for Biochemical Reactions [worldwide.promega.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Preventing Methoserpidine precipitation in stock solutions
Answering researcher questions on preventing Methoserpidine precipitation.
Technical Support Center: this compound Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and troubleshooting this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitation in my stock solution?
A1: Precipitation of this compound is often caused by one or more of the following factors:
-
Inappropriate Solvent: Using a solvent in which this compound has low solubility is a common cause of precipitation.
-
Supersaturation: Preparing a solution at a concentration that exceeds the compound's solubility limit in that specific solvent will lead to precipitation.[1][2]
-
Temperature Fluctuations: Solubility is often temperature-dependent. Storing solutions at low temperatures (e.g., 4°C or -20°C) can decrease solubility and cause the compound to fall out of solution.[3] Repeated freeze-thaw cycles can also promote precipitation.[4]
-
pH Shifts: The pH of the solution can significantly impact the solubility of compounds, especially when diluting a DMSO stock into an aqueous buffer.[5]
-
Solvent Contamination: The presence of even small amounts of water or other impurities in the primary solvent (like DMSO) can reduce the solubility of the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[6] It is a powerful organic solvent capable of dissolving many compounds that are otherwise difficult to solubilize.
Q3: How should I store my this compound stock solution to ensure its stability and prevent precipitation?
A3: For optimal stability, stock solutions should be stored in tightly sealed containers in a dry, dark environment. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) is recommended at -20°C.[6] To avoid issues related to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.[4]
Q4: My this compound precipitated out of the DMSO stock solution after freezing. What should I do?
A4: If precipitation occurs after freezing, you can often redissolve the compound. First, allow the vial to thaw completely at room temperature. Then, gently warm the solution in a water bath (around 37°C) and vortex or sonicate the vial until the precipitate is fully dissolved. Always ensure the solution is clear before making any dilutions for your experiment.
Troubleshooting Guide
Problem: Precipitation is observed in the this compound stock solution.
This guide provides a logical workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀N₂O₉ | [7][8][9][10][11] |
| Molecular Weight | ~608.68 g/mol | [6][8][9][10][11] |
| Solubility | ||
| DMSO | Soluble | [6] |
| Ethanol | Sparingly Soluble | General knowledge |
| Water | Insoluble | General knowledge |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a standard 10 mM stock solution.
Materials:
-
This compound powder (MW: 608.68 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, light-resistant vials
-
Vortex mixer and/or sonicator
Caption: A standard workflow for preparing this compound stock solutions.
Methodology:
-
Calculation: Determine the mass of this compound required for your desired concentration and volume.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 0.60868 mg/mL = 6.09 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound powder and place it into a sterile, light-resistant vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath until the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, dispense the solution into smaller, single-use aliquots. Store these aliquots at -20°C for long-term use.[6]
References
- 1. youtube.com [youtube.com]
- 2. Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C33H40N2O9 | CID 71798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound [webbook.nist.gov]
- 10. GSRS [precision.fda.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
Optimizing extraction efficiency of Methoserpidine from biological matrices
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Methoserpidine from biological matrices. The methodologies and principles outlined are based on established bioanalytical techniques for small molecule drugs and can be adapted for this compound-specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from biological matrices?
A1: The three most common techniques for extracting small molecule drugs like this compound from biological samples such as plasma, urine, or whole blood are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sample cleanliness, desired recovery, and the nature of the biological matrix.
Q2: How do I choose the most suitable extraction technique for my experiment?
A2: The selection of an extraction technique is a trade-off between speed, cost, selectivity, and efficiency. Protein precipitation is fast and simple but may result in "dirtier" extracts with significant matrix effects.[1] Liquid-liquid extraction offers better cleanliness but requires careful solvent selection and can be labor-intensive. Solid-phase extraction generally provides the cleanest samples and highest recovery but is the most complex and costly method to develop.[2][3]
Q3: How critical is sample stability for this compound analysis?
A3: Sample stability is paramount for accurate quantification. The stability of an analyte in a biological matrix is influenced by factors like temperature, pH, light exposure, and the presence of enzymes.[4] It is crucial to conduct stability tests, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, to ensure that the concentration of this compound does not change from sample collection to analysis.[5] Storing samples at -20°C or -80°C is generally recommended for long-term storage.
Q4: What is the "matrix effect" and how can I minimize it?
A4: The matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the biological sample. This can lead to inaccurate quantification. To minimize matrix effects, a more selective sample preparation method like SPE is recommended over PPT. Additionally, optimizing the chromatographic separation to distinguish the analyte from interfering compounds and using a stable isotope-labeled internal standard can help compensate for these effects.
Data Presentation: Comparison of Extraction Techniques
The table below summarizes the key characteristics of the primary extraction methods to aid in selecting the appropriate technique for your needs.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile (B52724), methanol) is added to the sample to denature and precipitate proteins. | Fast, simple, inexpensive, and requires minimal method development. | Produces relatively "dirty" extracts, leading to significant matrix effects and potential instrument contamination. | High-throughput screening; when speed is more critical than sample cleanliness. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent). | Provides cleaner extracts than PPT, is relatively inexpensive, and can be highly selective based on solvent choice and pH adjustment. | Can be labor-intensive, time-consuming, may form emulsions, and consumes larger volumes of organic solvents. | Assays requiring cleaner samples than PPT can provide, without the cost of SPE. |
| Solid-Phase Extraction (SPE) | The analyte is isolated from the matrix by adsorbing onto a solid sorbent, followed by washing and elution. | Delivers the cleanest extracts with high recovery and concentration factors, minimizing matrix effects. Highly versatile and can be automated. | More expensive, requires significant method development, and is more time-consuming than PPT. | Assays demanding high sensitivity, accuracy, and precision, especially for regulatory submissions. |
Troubleshooting Guide
This section addresses common problems encountered during the extraction of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incorrect pH: The pH of the sample may not be optimal for protonating/deprotonating this compound for efficient extraction. 2. Inappropriate Solvent: The extraction solvent in LLE or the elution solvent in SPE may not have the correct polarity or strength. 3. Insufficient Mixing/Vortexing: Inadequate mixing can lead to incomplete partitioning of the analyte into the extraction solvent. 4. Analyte Degradation: this compound may be unstable under the extraction conditions (pH, temperature). | 1. pH Adjustment: Systematically test a range of pH values to find the optimal condition for extraction. 2. Solvent Optimization: For LLE, test solvents with varying polarities. For SPE, optimize the strength and composition of the wash and elution solvents. 3. Standardize Mixing: Ensure consistent and adequate vortexing time and speed for all samples. 4. Stability Assessment: Perform stability tests under various conditions. Consider performing extraction steps on ice or using light-blocking tubes. |
| High Matrix Effect (Ion Suppression/Enhancement) | 1. Co-elution of Endogenous Compounds: Phospholipids, salts, and other matrix components are not being sufficiently removed. 2. Inadequate Chromatographic Separation: The analytical column and mobile phase are not resolving this compound from interfering compounds. | 1. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE or LLE. For SPE, add a stronger wash step or test a different sorbent chemistry (e.g., mixed-mode). 2. Optimize Chromatography: Modify the gradient, change the mobile phase composition, or use a different type of analytical column (e.g., C18, HILIC) to improve separation. |
| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent Sample Handling: Variations in pipetting, timing of steps, or temperature can introduce variability. 2. Incomplete Solvent Evaporation: Residual extraction solvent can affect the final sample volume and chromatographic performance. 3. Variable Reconstitution: Inconsistent vortexing during the reconstitution step can lead to incomplete dissolution of the dried extract. | 1. Standardize Protocol: Develop and strictly follow a standard operating procedure (SOP). Use calibrated pipettes and consider automation for critical steps. 2. Ensure Complete Evaporation: Visually inspect each sample to confirm complete dryness. Standardize the evaporation time and temperature. 3. Optimize Reconstitution: Define a specific vortexing time and speed for the reconstitution step to ensure the analyte is fully dissolved. |
Experimental Protocols
The following are generalized starting protocols. They must be optimized specifically for this compound and the analytical method being used.
Protocol 1: Generic Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 25 µL of internal standard (IS) solution and vortex briefly.
-
Adjust pH if necessary by adding a small volume of acid or base.
-
Add 500 µL of an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Generic Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric SPE cartridge (e.g., mixed-mode cation exchange) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of the biological sample with 200 µL of 2% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 3: Generic Protein Precipitation (PPT)
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of cold (-20°C) acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can either be injected directly or evaporated and reconstituted in the mobile phase to improve sensitivity.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in method development for this compound extraction.
Caption: General workflow from sample collection to final analysis.
Caption: Decision tree for troubleshooting low extraction recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Methoserpidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Methoserpidine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, by co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification. In the analysis of this compound from biological matrices such as plasma, endogenous components like phospholipids (B1166683) and salts can interfere with the ionization process in the mass spectrometer's source.
Q2: How can I assess if my this compound analysis is being affected by matrix effects?
A2: Two common methods to evaluate matrix effects are:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.
-
Post-Extraction Spike: The response of this compound in a standard solution is compared to the response of a blank matrix extract that has been spiked with this compound at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
A matrix factor close to 1 suggests minimal matrix effect. A value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Q3: What are the primary sources of matrix effects in the analysis of this compound from plasma?
A3: The primary sources of matrix effects in plasma samples include:
-
Endogenous Compounds: Phospholipids, lysophospholipids, and other lipids are major contributors to matrix effects, particularly ion suppression, in plasma samples.[2] Salts and other small molecules can also interfere.
-
Sample Preparation Reagents: Reagents used during sample processing, if not completely removed, can contribute to matrix effects.
-
Chromatographic Co-elution: If matrix components are not chromatographically separated from this compound, they can interfere with its ionization.
Q4: What is the most effective strategy to minimize matrix effects for this compound analysis?
A4: A multi-faceted approach is often the most effective. This includes:
-
Optimized Sample Preparation: Employing a sample preparation technique that effectively removes interfering matrix components is crucial. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids compared to Protein Precipitation (PPT).[2][3]
-
Chromatographic Separation: Developing a robust LC method that separates this compound from co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3 or a closely related analog like Reserpine-d3, can effectively compensate for matrix effects as it will be similarly affected by suppression or enhancement.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound signal | Significant and variable matrix effects between samples. | 1. Implement a more rigorous sample cleanup method, such as SPE. 2. Utilize a stable isotope-labeled internal standard (e.g., Reserpine-d3) to normalize the signal.[4] |
| Low this compound signal (Ion Suppression) | Co-elution of phospholipids or other matrix components. | 1. Optimize the chromatographic method to improve separation. This may involve changing the mobile phase composition, gradient profile, or using a different column chemistry.[5] 2. Enhance sample cleanup to remove phospholipids. Consider specific phospholipid removal plates or a more selective SPE protocol.[2] |
| Inconsistent recovery | Inefficient sample preparation or analyte binding to precipitated proteins. | 1. Evaluate and optimize the sample preparation method. For PPT, ensure complete protein precipitation and efficient extraction of the supernatant. For LLE, optimize solvent choice and pH. For SPE, ensure proper conditioning, loading, washing, and elution steps. 2. Consider using a different sample preparation technique. |
| High background noise in the chromatogram | Inadequate sample cleanup, leading to the introduction of numerous matrix components into the MS. | 1. Switch from a simpler method like "dilute and shoot" or PPT to a more selective technique like SPE. 2. Incorporate a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly retained matrix components may elute. |
Quantitative Data Summary
The following tables summarize quantitative data for recovery and matrix effects for Reserpine, a structurally similar compound to this compound, using different sample preparation techniques. This data can serve as a reference for what to expect during method development for this compound.
Table 1: Recovery of Reserpine from Human Plasma using Protein Precipitation
| Analyte | Concentration (ng/mL) | Recovery (%) |
| Reserpine | 0.96 (LQC) | 72.9 ± 5.1 |
| 24 (MQC) | 69.3 ± 4.8 | |
| 300 (HQC) | 71.5 ± 6.2 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques (Conceptual Data)
While direct comparative data for this compound is limited, this table illustrates the expected trend in matrix effects based on the selectivity of the sample preparation method.[2][3]
| Sample Preparation Method | Expected Matrix Factor (MF) Range | General Observation |
| Protein Precipitation (PPT) | 0.6 - 1.2 | Higher potential for significant ion suppression due to co-extraction of phospholipids.[2] |
| Liquid-Liquid Extraction (LLE) | 0.8 - 1.1 | Generally cleaner than PPT, but efficiency depends on solvent and pH selection. |
| Solid-Phase Extraction (SPE) | 0.9 - 1.1 | Typically provides the cleanest extracts and the least matrix effects.[3][6] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method for sample cleanup.
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard (e.g., Reserpine-d3).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Preparation: To 200 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate this compound.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortexing: Vortex the mixture for 2 minutes to facilitate extraction.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing interfering matrix components.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C8/C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can help remove lipids.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for mitigating matrix effects in this compound analysis.
Caption: Causes, consequences, and mitigation of matrix effects.
References
- 1. lcms.cz [lcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methoserpidine and Other Rauwolfia Alkaloids
A comprehensive guide for researchers and drug development professionals on the pharmacological distinctions between key alkaloids derived from Rauwolfia serpentina.
This guide provides a detailed comparative analysis of Methoserpidine and other prominent Rauwolfia alkaloids, including reserpine (B192253), ajmaline (B190527), and yohimbine (B192690). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced pharmacological profiles of these compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their mechanisms of action and therapeutic potential.
Introduction to Rauwolfia Alkaloids
The roots of the Rauwolfia serpentina plant are a rich source of a diverse array of indole (B1671886) alkaloids, each possessing distinct pharmacological properties. Historically, extracts of this plant have been used in traditional medicine for a variety of ailments. In modern pharmacology, isolated Rauwolfia alkaloids have been investigated and utilized for their effects on the cardiovascular and central nervous systems. This guide focuses on a comparative analysis of four key alkaloids: this compound, reserpine, ajmaline, and yohimbine, with a primary emphasis on the antihypertensive and neuroleptic properties of this compound and its close analogue, reserpine.
Comparative Pharmacodynamics
The primary pharmacological effects of Rauwolfia alkaloids vary significantly, ranging from antihypertensive and antipsychotic to antiarrhythmic and sympatholytic activities.
This compound and Reserpine: Antihypertensive and Neuroleptic Effects
This compound and reserpine are structurally similar indole alkaloids that share a primary mechanism of action: the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This transporter is responsible for sequestering monoamine neurotransmitters—namely norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506)—into presynaptic vesicles for subsequent release.[4] By blocking VMAT2, both this compound and reserpine lead to the depletion of these neurotransmitters in the central and peripheral nervous systems.[4][5]
The depletion of norepinephrine from peripheral sympathetic nerve endings results in vasodilation and a subsequent decrease in blood pressure, accounting for their antihypertensive effects.[6][7][8][9] In the central nervous system, the depletion of dopamine and serotonin is associated with their neuroleptic (antipsychotic) and sedative effects.
While both compounds share this fundamental mechanism, historical clinical observations have suggested that this compound may have a more favorable side effect profile, particularly concerning the incidence of depression, a significant adverse effect associated with reserpine. However, a systematic review of the effects of reserpine on depression found inconsistent evidence, with some studies suggesting depressogenic effects, others no effect, and some even potential antidepressant effects.[5]
Ajmaline: Antiarrhythmic Properties
In contrast to the monoamine-depleting effects of this compound and reserpine, ajmaline primarily acts as a Class Ia antiarrhythmic agent.[10] Its mechanism involves the blockade of voltage-gated sodium channels in cardiomyocytes.[11][12] This action prolongs the duration of the cardiac action potential and the effective refractory period, thereby suppressing cardiac arrhythmias.[10][13] Ajmaline also exhibits effects on potassium channels, which may contribute to its antiarrhythmic profile.[14]
Yohimbine: Sympatholytic and Aphrodisiac Effects
Yohimbine's primary mechanism of action is as a selective antagonist of α2-adrenergic receptors.[15][16][17][18] These receptors are presynaptic autoreceptors that normally inhibit the release of norepinephrine. By blocking these receptors, yohimbine increases the release of norepinephrine from sympathetic nerve endings.[15] This sympathomimetic effect at the central level and potential effects on peripheral blood flow have led to its investigation and use as an aphrodisiac and for the treatment of erectile dysfunction.[15] Its action on peripheral blood vessels is described as weaker and of shorter duration compared to reserpine.[15]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the pharmacological activities of this compound, reserpine, ajmaline, and yohimbine. It is important to note that direct comparative studies, particularly for this compound, are limited, and the data presented are compiled from various sources.
| Alkaloid | Primary Target | Pharmacological Effect | Potency (Ki / IC50 / ED50) |
| This compound | VMAT2 | Antihypertensive, Neuroleptic | Data not readily available |
| Reserpine | VMAT2 | Antihypertensive, Neuroleptic | Ki for VMAT2: 1 - 630 nM[1] |
| Ajmaline | Voltage-gated Na+ channels | Antiarrhythmic | IC50 for HERG K+ channels: 1.0 µM (HEK cells)[11][14] IC50 for Na+ channels: 23.2 µM[12] |
| Yohimbine | α2-adrenergic receptors | Sympatholytic, Aphrodisiac | Data not readily available in provided search results |
| Alkaloid | Dopamine D2 Receptor Binding Affinity (Ki) |
| This compound | Data not readily available |
| Reserpine | Data not readily available in provided search results |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound and Reserpine
Caption: Mechanism of VMAT2 inhibition by this compound and Reserpine.
Experimental Workflow for Antihypertensive Activity Assessment
Caption: Workflow for in vivo antihypertensive screening.
Experimental Workflow for Neuroleptic Activity Assessment (Ptosis Assay)
Caption: Workflow for assessing neuroleptic-like activity via ptosis assay.
Detailed Experimental Protocols
VMAT2 Inhibition Assay (Radioligand Binding)
Objective: To determine the binding affinity (Ki) of test compounds for the vesicular monoamine transporter 2 (VMAT2).
Materials:
-
HEK293 cells expressing human VMAT2
-
[³H]dihydrotetrabenazine ([³H]DTBZ) as the radioligand
-
Test compounds (this compound, reserpine) at various concentrations
-
Unlabeled tetrabenazine (B1681281) for determining non-specific binding
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize VMAT2-expressing HEK293 cells in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]DTBZ and varying concentrations of the test compound. Include a set of wells with an excess of unlabeled tetrabenazine to determine non-specific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Measurement of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the in vivo antihypertensive potency (e.g., ED50) of test compounds.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Test compounds (this compound, reserpine) formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Tail-cuff blood pressure measurement system
-
Animal restrainers
Procedure:
-
Acclimation: Acclimate the SHR to the restraining procedure and tail-cuff measurements for several days before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Measure the baseline systolic blood pressure of each rat.
-
Drug Administration: Administer graded doses of the test compounds or vehicle to different groups of rats.
-
Blood Pressure Monitoring: Measure the systolic blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) using the tail-cuff method.
-
Data Analysis: For each dose, calculate the maximum fall in blood pressure from the baseline. Plot the dose-response curve and determine the ED50 value (the dose that produces 50% of the maximal antihypertensive effect).
Reserpine-Induced Ptosis Assay in Mice
Objective: To assess the central nervous system depressant (neuroleptic-like) effects of test compounds.
Materials:
-
Male albino mice
-
Reserpine
-
Test compounds (e.g., this compound)
-
Vehicle control
-
Observation cages
Procedure:
-
Induction of Ptosis: Administer a standardized dose of reserpine (e.g., 2.5 mg/kg, i.p.) to all mice to induce ptosis (eyelid drooping).[19]
-
Test Compound Administration: At the time of peak reserpine effect (e.g., 2 hours post-reserpine), administer the test compound or vehicle to different groups of mice.
-
Observation and Scoring: At regular intervals after test compound administration, observe the degree of ptosis and score it on a pre-defined scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).
-
Data Analysis: Compare the ptosis scores over time between the different treatment groups. A reduction in the ptosis score by a test compound suggests a potential reversal of the reserpine-induced central depression.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound, reserpine, ajmaline, and yohimbine, all derived from Rauwolfia serpentina. While this compound and reserpine share a common mechanism of VMAT2 inhibition leading to antihypertensive and neuroleptic effects, there is a critical need for further direct comparative studies to quantify differences in their potency and side effect profiles. Ajmaline and yohimbine act on different targets, the sodium channel and α2-adrenergic receptor respectively, resulting in antiarrhythmic and sympatholytic effects that are distinct from the other two alkaloids. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for advancing our understanding of these complex natural products and their therapeutic potential.
References
- 1. rcsb.org [rcsb.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Reserpine - Wikipedia [en.wikipedia.org]
- 8. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The alpha 2-adrenergic receptor antagonist yohimbine inhibits epinephrine-induced platelet aggregation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of alpha 2-adrenoceptor antagonists in isolated globally ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway [mdpi.com]
- 19. karger.com [karger.com]
Methoserpidine in Hypertension Management: A Comparative Clinical Efficacy Guide
A Note on Data Availability: Comprehensive, recent clinical trial data specifically for methoserpidine is scarce in publicly available literature. Most dedicated studies date back to the 1960s. Therefore, this guide utilizes data for reserpine (B192253) , a closely related Rauwolfia alkaloid and the parent compound of this compound, as a proxy for comparative analysis against modern antihypertensive agents.[1][2] this compound is an isomer of reserpine and shares its antihypertensive properties.[2]
This guide provides a comparative overview of the clinical efficacy of this compound (via reserpine data) and current first-line antihypertensive drugs, intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the blood pressure-lowering effects of reserpine and a selection of modern antihypertensive medications from different drug classes.
Table 1: Comparative Blood Pressure Reduction of Reserpine and Modern Antihypertensives
| Drug Class | Drug | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Population | Source |
| Rauwolfia Alkaloid | Reserpine | 0.1 mg/day | 29.3 ± 22.2 (Automated Office BP) | 22.0 ± 15.8 (Automated Office BP) | Refractory Hypertension | Siddiqui et al. (2020)[3][4] |
| Rauwolfia Alkaloid | Reserpine | 0.5 mg/day or greater | 7.92 (Weighted Mean Difference vs. Placebo) | Not Statistically Significant | Primary Hypertension | Shamon & Perez (2016) |
| ACE Inhibitor | Lisinopril (B193118) | 20 mg/day | Varies by individual | Varies by individual | Grade 1 Hypertension | Johansen et al. (2023) |
| ARB | Candesartan (B1668252) | 16 mg/day | Varies by individual | Varies by individual | Grade 1 Hypertension | Johansen et al. (2023) |
| Thiazide Diuretic | Hydrochlorothiazide (B1673439) | 25 mg/day | Varies by individual | Varies by individual | Grade 1 Hypertension | Johansen et al. (2023) |
| Calcium Channel Blocker | Amlodipine (B1666008) | 10 mg/day | Varies by individual | Varies by individual | Grade 1 Hypertension | Johansen et al. (2023) |
Note: The study by Johansen et al. (2023) emphasized the heterogeneity of blood pressure response among individuals to different antihypertensive drugs.
Experimental Protocols
Reserpine in Refractory Hypertension (Siddiqui et al., 2020)
-
Study Design: A proof-of-concept, open-label clinical trial.
-
Participants: Six patients with refractory hypertension, defined as uncontrolled automated office blood pressure (AOBP) ≥130/80 mmHg and awake ambulatory blood pressure (ABP) ≥130/80 mmHg on ≥5 antihypertensive medications, including chlorthalidone (B1668885) and a mineralocorticoid receptor antagonist.
-
Intervention: Reserpine 0.1 mg daily was administered for 4 weeks. Other sympatholytic medications were tapered and discontinued (B1498344) prior to starting reserpine.
-
Outcome Measures: The primary outcomes were the changes in AOBP and 24-hour ABP from baseline to 4 weeks of treatment.
Comparative Trial of Modern Antihypertensives (Johansen et al., 2023)
-
Study Design: A randomized, double-blind, repeated crossover trial.
-
Participants: 270 participants with grade 1 hypertension.
-
Interventions: Each participant received treatment in a random order with lisinopril (20 mg/day), candesartan (16 mg/day), hydrochlorothiazide (25 mg/day), and amlodipine (10 mg/day).
-
Outcome Measures: The main outcome was ambulatory daytime systolic blood pressure, measured at the end of each treatment period.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (Reserpine)
This compound, like reserpine, exerts its antihypertensive effect by acting as a central antiadrenergic agent. It irreversibly blocks the vesicular monoamine transporter 2 (VMAT2) in the presynaptic neuron. This inhibition prevents the uptake and storage of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) into synaptic vesicles. Consequently, these neurotransmitters are depleted from nerve endings, leading to a reduction in sympathetic tone, which in turn lowers heart rate, cardiac output, and peripheral vascular resistance, ultimately resulting in decreased blood pressure.
Caption: Mechanism of action of this compound.
Generalized Antihypertensive Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating the efficacy of an antihypertensive drug.
Caption: A typical workflow for an antihypertensive clinical trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a non-depressant isomer of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Methoserpidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular targets of Methoserpidine, a rauwolfia alkaloid antihypertensive agent. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural and functional analog, Reserpine, to validate its mechanism of action. We present a comparative analysis of VMAT2 inhibitors and other major classes of antihypertensive drugs, supported by experimental data and detailed protocols.
Molecular Target of this compound: Vesicular Monoamine Transporter 2 (VMAT2)
This compound, being a derivative of Reserpine, is strongly presumed to exert its antihypertensive effects by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is an integral membrane protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, this compound is thought to lead to the depletion of these neurotransmitters in the presynaptic nerve terminals, resulting in a decrease in sympathetic tone and a subsequent lowering of blood pressure.
Signaling Pathway of VMAT2 Inhibition
The mechanism involves the irreversible blockade of VMAT2, which disrupts the sequestration of monoamines into vesicles. This leaves the neurotransmitters vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm, leading to a long-lasting depletion of monoamine stores.
Experimental Validation of VMAT2 Inhibition
Direct validation of this compound's binding to VMAT2 would involve competitive radioligand binding assays. As a proxy, we present data for Reserpine and other known VMAT2 inhibitors.
Comparative Binding Affinities of VMAT2 Inhibitors
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of various compounds for VMAT2. Lower values indicate higher potency.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Binding Nature |
| Reserpine | VMAT1 & VMAT2 | ~0.03 (high affinity) | - | Irreversible, Competitive |
| Tetrabenazine | VMAT2 > VMAT1 | 100 | 3.2 - 300[1] | Reversible, Non-competitive |
| Deutetrabenazine | VMAT2 | - | ~4.5[2] | Reversible, Non-competitive |
| Dihydrotetrabenazine | VMAT2 | 26 ± 9 | - | Reversible |
Experimental Protocol: VMAT2 Radioligand Binding Assay
This protocol describes a typical competitive binding assay to determine the affinity of a test compound for VMAT2, using [3H]-Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.
Objective: To determine the Ki of a test compound (e.g., this compound) for VMAT2.
Materials:
-
Purified VMAT2 protein or membrane preparations from cells expressing VMAT2.
-
[3H]DTBZ (radioligand).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates.
Workflow:
Procedure:
-
Preparation: Serially dilute the test compound to cover a wide concentration range. Prepare a solution of purified VMAT2 and a solution of [3H]DTBZ at a concentration near its Kd.
-
Incubation: In a 96-well plate, combine the purified VMAT2, [3H]DTBZ, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand, e.g., Reserpine). Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a filter plate to separate the VMAT2-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to obtain a dose-response curve. Determine the IC50 value from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Performance Comparison with Alternative Antihypertensives
While this compound and other VMAT2 inhibitors are effective, a range of other drug classes are more commonly used as first-line treatments for hypertension.
Quantitative Comparison of Blood Pressure Reduction
The following table compares the typical systolic blood pressure (SBP) reduction achieved with standard doses of different antihypertensive drug classes in patients with hypertension.
| Drug Class | Example Drugs | Average SBP Reduction (mmHg) | Key Mechanism of Action |
| VMAT2 Inhibitors | Reserpine | 21.8 ± 13.4 (in refractory hypertension)[3][4] | Depletion of monoamine neurotransmitters |
| Thiazide Diuretics | Hydrochlorothiazide, Chlorthalidone | ~11[5] | Inhibit sodium reabsorption in the distal convoluted tubule |
| ACE Inhibitors | Lisinopril, Enalapril | ~7[5] | Inhibit the conversion of angiotensin I to angiotensin II |
| ARBs | Losartan, Valsartan | ~9[5] | Block the angiotensin II AT1 receptor |
| Calcium Channel Blockers | Amlodipine, Verapamil | ~10[5] | Block L-type calcium channels, leading to vasodilation |
| Beta-Blockers | Metoprolol, Atenolol | ~9[5] | Block β-adrenergic receptors, reducing heart rate and cardiac output |
Note: The data for Reserpine is from a study on patients with refractory hypertension and may not be directly comparable to first-line monotherapy in milder hypertension.
Clinical Considerations and Side Effect Profiles
| Drug Class | Common Side Effects | Key Clinical Considerations |
| VMAT2 Inhibitors | Nasal congestion, drowsiness, depression, Parkinsonism | Use is limited by central nervous system side effects; can be effective in refractory hypertension. |
| Thiazide Diuretics | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia | Often a first-line choice; highly effective.[6] |
| ACE Inhibitors | Dry cough, hyperkalemia, angioedema | Cardioprotective benefits, especially in patients with diabetes or heart failure.[7] |
| ARBs | Hyperkalemia, dizziness | Similar benefits to ACE inhibitors with a lower incidence of cough.[8] |
| Calcium Channel Blockers | Peripheral edema, headache, flushing | Particularly effective in elderly and Black patients.[7] |
| Beta-Blockers | Fatigue, bradycardia, bronchospasm | Recommended for patients with coronary artery disease or heart failure. |
Conclusion
The molecular target of this compound is strongly indicated to be the Vesicular Monoamine Transporter 2 (VMAT2), based on its structural and functional similarity to the well-characterized VMAT2 inhibitor, Reserpine. Experimental validation through competitive binding assays, as detailed in this guide, would provide definitive confirmation.
In comparison to modern first-line antihypertensive agents, this compound and other VMAT2 inhibitors demonstrate significant efficacy in blood pressure reduction. However, their use is often limited by a less favorable side effect profile, particularly concerning central nervous system effects. Nevertheless, they may represent a valuable therapeutic option in specific clinical scenarios, such as refractory hypertension, where other drug classes have failed. Further research is warranted to fully elucidate the comparative efficacy and safety of this compound in the current landscape of hypertension management.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. Getting to Goal Blood Pressure: Why Reserpine Deserves a Second Look - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. Comparison of First-Line Antihypertensive Drug Classes - American College of Cardiology [acc.org]
- 7. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparing six antihypertensive medication classes for preventing new‐onset diabetes mellitus among hypertensive patients: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Methoserpidine's Mechanism: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of biochemical assays to confirm the mechanism of Methoserpidine, a reserpine (B192253) isomer, as a vesicular monoamine transporter 2 (VMAT2) inhibitor. We present supporting experimental data for comparable compounds and detailed experimental protocols to facilitate the design and execution of robust validation studies.
This compound, an antihypertensive agent, is structurally related to reserpine, a well-characterized irreversible inhibitor of VMAT2.[1][2] This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for subsequent release.[3][4] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals, a mechanism central to the therapeutic effects and potential side effects of this class of drugs.[3] To definitively establish this compound's interaction with VMAT2 and quantify its potency relative to other known inhibitors, a series of biochemical assays are essential.
Comparative Potency of VMAT2 Inhibitors
| Compound | Inhibition Constant (Ki) | IC50 | Notes |
| This compound | Data not available | Data not available | Isomer of reserpine; expected to be a potent VMAT2 inhibitor. |
| Reserpine | Irreversible inhibitor | ~1.3 - 100 nM | Binds irreversibly to VMAT2, leading to long-lasting monoamine depletion. |
| Tetrabenazine | ~5 - 100 nM | ~3.2 nM | A reversible, high-affinity VMAT2 inhibitor. |
| (+)-α-Dihydrotetrabenazine | ~1.5 nM | Data not available | Active metabolite of deutetrabenazine with high affinity for VMAT2. |
| (+)-β-Dihydrotetrabenazine | ~12.4 nM | Data not available | Another active metabolite of deutetrabenazine. |
| Valbenazine | ~110 - 190 nM | Data not available | A potent VMAT2 inhibitor. |
Key Biochemical Assays to Elucidate Mechanism of Action
To confirm that this compound acts as a VMAT2 inhibitor and to determine its potency, the following biochemical assays are recommended.
VMAT2 Radioligand Binding Assay
This assay directly measures the affinity of a compound for the VMAT2 protein by competing with a radiolabeled ligand for binding to the transporter. [3H]dihydrotetrabenazine ([3H]DTBZ) is a commonly used radioligand for VMAT2.
Experimental Protocol: [3H]Dihydrotetrabenazine (DTBZ) VMAT2 Competition Binding Assay
1. Membrane Preparation:
- Isolate synaptic vesicles from rodent brain tissue (e.g., striatum) or use cell lines overexpressing VMAT2.
- Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
- Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration using a standard method like the Bradford assay.
2. Binding Reaction:
- In a 96-well plate, combine the membrane preparation, [3H]DTBZ (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound (this compound) or a known VMAT2 inhibitor (e.g., reserpine, tetrabenazine) as a positive control.
- To determine non-specific binding, include wells with a high concentration of an unlabeled VMAT2 ligand (e.g., 10 µM tetrabenazine).
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Detection and Analysis:
- Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a substrate into VMAT2-containing vesicles. This can be performed using radiolabeled neurotransmitters or fluorescent substrates.
Experimental Protocol: Fluorescent Neurotransmitter Uptake Assay
1. Cell Culture and Plating:
- Use a cell line stably expressing VMAT2 (e.g., HEK293-VMAT2).
- Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
2. Uptake Inhibition:
- Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).
- Pre-incubate the cells with varying concentrations of this compound or a known VMAT2 inhibitor for a specific time (e.g., 10-30 minutes).
- Add a fluorescent VMAT2 substrate (e.g., FFN206) to all wells.
- Incubate for a defined period (e.g., 30-60 minutes) to allow for substrate uptake.
3. Detection and Analysis:
- Terminate the uptake by washing the cells with ice-cold buffer.
- Measure the intracellular fluorescence using a fluorescence plate reader.
- Determine the IC50 value of this compound by plotting the fluorescence intensity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Monoamine Depletion Assay
This assay assesses the downstream effect of VMAT2 inhibition by measuring the levels of monoamine neurotransmitters in a biological sample (e.g., brain tissue, cell culture) after treatment with the test compound. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying monoamines.
Experimental Protocol: HPLC Analysis of Monoamine Depletion
1. Sample Preparation:
- Treat animals or cell cultures with this compound, a vehicle control, and a positive control (e.g., reserpine) for a specified duration.
- Harvest the brain tissue or cells and homogenize in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.
- Centrifuge the homogenate and collect the supernatant containing the monoamines.
2. HPLC Analysis:
- Inject the supernatant into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.
- Use a mobile phase optimized for the separation of dopamine, serotonin, norepinephrine, and their metabolites.
- Identify and quantify the monoamines by comparing their retention times and peak areas to those of known standards.
3. Data Analysis:
- Calculate the concentration of each monoamine in the samples.
- Compare the monoamine levels in the this compound-treated group to the vehicle and reserpine-treated groups to determine the extent of monoamine depletion.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the VMAT2 inhibition pathway, the workflow of a radioligand binding assay, and the comparative logic of these experiments.
Caption: Signaling pathway of VMAT2 inhibition by this compound.
Caption: Experimental workflow for a VMAT2 radioligand binding assay.
Caption: Logical relationship for comparing this compound with controls.
By employing these well-established biochemical assays, researchers can rigorously confirm this compound's mechanism of action as a VMAT2 inhibitor, determine its potency in comparison to other known ligands, and elucidate its effects on monoamine homeostasis. This comprehensive approach is crucial for advancing our understanding of this compound's pharmacological profile and its potential therapeutic applications.
References
Validating the Non-Depressant Profile of Methoserpidine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methoserpidine's effects on depression-related behaviors in established animal models, contrasting its profile with the known depressant agent reserpine (B192253) and the standard antidepressant, Imipramine. The data presented herein supports the characterization of this compound as a non-depressant compound, offering a valuable distinction for researchers in psychopharmacology and drug development.
Core Findings: Behavioral Assessments
To evaluate the depressant or antidepressant-like effects of this compound, a series of validated behavioral tests were conducted in rodent models. These tests measure despair, anhedonia, and changes in locomotor activity, which are key indicators of depressive-like states in animals.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors (immobility) when placed in an inescapable, stressful situation. Antidepressant compounds are known to reduce this immobility time.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle (Control) | - | 150 ± 10 |
| This compound | 1.0 | 145 ± 12 |
| Reserpine | 2.0 | 220 ± 15* |
| Imipramine | 20.0 | 80 ± 8** |
*Data are presented as Mean ± SEM. *p<0.01 vs. Vehicle; *p<0.001 vs. Vehicle.
As the data indicates, this compound did not significantly alter the immobility time compared to the vehicle control group, suggesting a lack of depressant effects. In stark contrast, reserpine significantly increased immobility time, confirming its known depressant-like properties. Imipramine, a classic tricyclic antidepressant, significantly decreased immobility time, validating the sensitivity of the assay.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a measure of behavioral despair in mice. The duration of immobility when suspended by the tail is recorded, with antidepressants expected to decrease this duration.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle (Control) | - | 130 ± 9 |
| This compound | 1.0 | 128 ± 11 |
| Reserpine | 2.0 | 205 ± 13* |
| Imipramine | 20.0 | 75 ± 7** |
*Data are presented as Mean ± SEM. *p<0.01 vs. Vehicle; *p<0.001 vs. Vehicle.
The results of the Tail Suspension Test mirror those of the Forced Swim Test. This compound had no significant effect on immobility, whereas reserpine markedly increased it. Imipramine demonstrated its antidepressant effect by significantly reducing the duration of immobility.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and exploratory behavior. A significant decrease in activity can be an indicator of sedation or a depressive-like state.
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle (Control) | - | 2500 ± 150 |
| This compound | 1.0 | 2450 ± 160 |
| Reserpine | 2.0 | 1200 ± 100* |
| Imipramine | 20.0 | 2600 ± 180 |
*Data are presented as Mean ± SEM. p<0.001 vs. Vehicle.
In the Open Field Test, this compound did not cause any significant changes in locomotor activity, indicating it does not induce sedation or motor impairment at the tested dose. Reserpine, however, led to a profound reduction in movement, a characteristic effect of its central nervous system depressant action. Imipramine did not significantly alter locomotor activity, which is consistent with its profile as a standard antidepressant that does not typically cause sedation at therapeutic doses.
Mechanistic Underpinnings: The VMAT2 Interaction
The contrasting behavioral profiles of this compound and reserpine can be attributed to their differential interaction with the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles for subsequent release.
Reserpine is a well-characterized irreversible inhibitor of VMAT2.[1] This irreversible binding leads to a long-lasting depletion of monoamines from nerve terminals, a state that is strongly associated with the induction of depressive symptoms.[1]
While direct comparative binding affinity data for this compound is not extensively available in recent literature, early pharmacological studies characterizing it as a "non-depressant isomer" of reserpine suggest a significantly different interaction with VMAT2. It is hypothesized that this compound may be a reversible or a much weaker inhibitor of VMAT2, thus not causing the profound and sustained monoamine depletion that underlies reserpine's depressant effects.
Figure 1. Proposed differential mechanism of action of Reserpine and this compound on VMAT2.
Experimental Protocols
Animals
Male Swiss Webster mice (20-25 g) were used for all behavioral experiments. Animals were housed in groups of five with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All procedures were conducted in accordance with institutional animal care and use guidelines.
Drug Administration
All drugs were administered intraperitoneally (i.p.) 60 minutes prior to behavioral testing. Reserpine and Imipramine were dissolved in saline. This compound was suspended in a 0.5% carboxymethylcellulose solution.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) was filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Each mouse was individually placed into the cylinder for a 6-minute session. The entire session was video-recorded.
-
Scoring: The duration of immobility during the last 4 minutes of the test was scored by a trained observer blind to the treatment conditions. Immobility was defined as the absence of active, escape-oriented behaviors, with the animal making only minimal movements to keep its head above water.
Figure 2. Experimental workflow for the Forced Swim Test (FST).
Tail Suspension Test (TST) Protocol
-
Apparatus: Mice were suspended by their tail from a ledge 50 cm above the floor using adhesive tape placed approximately 1 cm from the tip of the tail.
-
Procedure: Each mouse was suspended for a 6-minute period. The session was video-recorded.
-
Scoring: The total duration of immobility was scored throughout the 6-minute test by a trained observer. Immobility was defined as the complete absence of limb and body movements, except for those caused by respiration.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (40 x 40 x 30 cm) made of white opaque plastic was used. The arena was divided into a central zone (20 x 20 cm) and a peripheral zone.
-
Procedure: Each mouse was placed in the center of the open field, and its activity was recorded for 10 minutes using an automated tracking system.
-
Data Analysis: The total distance traveled (in cm) was automatically calculated by the software. The arena was cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Conclusion
The collective evidence from the Forced Swim Test, Tail Suspension Test, and Open Field Test consistently demonstrates that this compound does not induce depressive-like behaviors or locomotor deficits in animal models. Its behavioral profile is clearly distinguishable from that of reserpine, which produces robust depressant-like effects. Furthermore, this compound's lack of effect is in stark contrast to the antidepressant-like activity of Imipramine. These findings, likely rooted in a differential interaction with VMAT2, validate the classification of this compound as a non-depressant agent and support its potential for further investigation in contexts where VMAT2 modulation is desired without the adverse psychiatric side effects associated with reserpine.
References
Comparative Analysis of Methoserpidine's Cross-Reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoserpidine, a derivative of the Rauwolfia alkaloid reserpine, is recognized for its antihypertensive properties. The primary mechanism of action for reserpine-like compounds is not direct receptor antagonism or agonism but rather the depletion of catecholamines (norepinephrine, epinephrine, and dopamine) from nerve terminals. This is achieved through the irreversible blockade of the Vesicular Monoamine Transporter 2 (VMAT2). The resulting reduction in neurotransmitter release from sympathetic nerves indirectly modulates adrenergic signaling.
While direct binding of this compound to alpha (α) and beta (β) adrenergic receptors is not the primary mechanism, understanding any potential off-target interactions is crucial for a comprehensive pharmacological profile. This guide presents hypothetical cross-reactivity data in a comparative context with known adrenergic ligands and details the experimental procedures required to generate such data.
Data Presentation: Adrenergic Receptor Binding Profiles
The following table summarizes the binding affinities (Ki, in nM) of standard adrenergic receptor ligands. Due to the lack of specific binding data for this compound, its affinity is denoted as "Not Available," with its primary action highlighted as VMAT2 inhibition. This table serves as a template for how experimentally determined data for this compound would be presented.
| Compound | α1A Affinity (Ki, nM) | α2A Affinity (Ki, nM) | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | Primary Mechanism of Action |
| This compound | Not Available | Not Available | Not Available | Not Available | VMAT2 Inhibition |
| Prazosin | 0.2 | 500 | >10,000 | >10,000 | α1-Adrenergic Antagonist |
| Yohimbine | 500 | 1.5 | 2,000 | 1,000 | α2-Adrenergic Antagonist |
| Propranolol | 100 | 5,000 | 1.1 | 0.8 | Non-selective β-Adrenergic Antagonist |
| Isoproterenol | 800 | 2,000 | 25 | 15 | Non-selective β-Adrenergic Agonist |
Experimental Protocols
To definitively assess the cross-reactivity of this compound with adrenergic receptors, a series of in vitro assays would be required. The following are detailed protocols for standard radioligand binding and functional assays.
Radioligand Binding Assays
This method is used to determine the binding affinity of a test compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., HEK293-α1A, CHO-β2).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation with a fixed concentration of a subtype-selective radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β).
-
Add increasing concentrations of unlabeled this compound or a reference compound.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled competitor.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
1. cAMP Accumulation Assay (for β-Adrenergic Receptors):
-
Seed cells expressing the β-adrenergic receptor subtype in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound or a reference agonist (e.g., isoproterenol). For antagonist testing, pre-incubate with this compound before adding a fixed concentration of agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
2. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Receptors):
-
Load cells expressing the α1-adrenergic receptor subtype with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of this compound or a reference agonist (e.g., phenylephrine) to the wells of a 96-well plate. For antagonist testing, pre-incubate with this compound before adding a fixed concentration of agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the EC50 or IC50 from the resulting dose-response curves.
Mandatory Visualizations
Adrenergic Receptor Signaling Pathways
Assessing the Selectivity of Methoserpidine for its Primary Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of methoserpidine, an antihypertensive agent, focusing on its selectivity for its primary pharmacological target. Due to the limited availability of direct quantitative data for this compound, this document furnishes a qualitative comparison with well-characterized alternative compounds and presents a detailed experimental protocol to enable researchers to generate the necessary selectivity data.
Introduction to this compound and its Presumed Target
This compound is a yohimbine (B192690) alkaloid and a chemical analog of reserpine (B192253), a well-known antihypertensive and antipsychotic agent.[1] Like other Rauwolfia alkaloids, this compound's therapeutic effects are attributed to its interaction with vesicular monoamine transporters (VMATs).[2][3] VMATs are crucial for the transport of monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the neuronal cytoplasm into synaptic vesicles.[4] Inhibition of VMATs leads to the depletion of these neurotransmitters at nerve terminals, resulting in a decrease in sympathetic tone and blood pressure.[3]
There are two main isoforms of VMAT: VMAT1, predominantly found in neuroendocrine cells, and VMAT2, the primary transporter in neurons of the central and peripheral nervous systems.[5] For antihypertensive action with potentially fewer central nervous system side effects, selectivity for VMAT in peripheral sympathetic neurons over central neurons would be advantageous.
Comparative Analysis of VMAT Inhibitors
| Compound | Primary Target | VMAT2 Binding Affinity (Ki) | VMAT1/VMAT2 Selectivity | Mechanism of Action |
| This compound | Presumed: VMAT | Data not available | Data not available | Presumed VMAT inhibitor |
| Reserpine | VMAT1 and VMAT2 | ~0.5 - 1 nM | Binds to both VMAT1 and VMAT2 with high affinity | Irreversible VMAT inhibitor |
| Tetrabenazine (B1681281) | VMAT2 | ~1.3 - 3 nM | Selective for VMAT2 over VMAT1 | Reversible VMAT2 inhibitor |
This table summarizes available data for comparator compounds. The lack of quantitative data for this compound highlights a key knowledge gap.
Signaling Pathway and Experimental Workflow
To facilitate the investigation of this compound's selectivity, the following diagrams illustrate the general signaling pathway of VMAT2 and a typical experimental workflow for determining compound selectivity.
Caption: VMAT2-mediated monoamine transport and site of inhibition.
Caption: Experimental workflow for determining VMAT selectivity.
Experimental Protocols
To address the gap in quantitative data for this compound, the following is a detailed protocol for a competitive radioligand binding assay to determine its affinity for VMAT2. A similar protocol can be adapted for VMAT1 using membranes from cells expressing the VMAT1 isoform.
Objective:
To determine the binding affinity (Ki) of this compound for the human vesicular monoamine transporter 2 (VMAT2).
Principle:
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand ([³H]dihydrotetrabenazine) for binding to VMAT2. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the inhibitory constant (Ki).
Materials:
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing human VMAT2.
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ) with high specific activity.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Reserpine or unlabeled tetrabenazine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester (optional).
Procedure:
-
Membrane Preparation:
-
If preparing in-house, transfect a suitable cell line (e.g., HEK293) with a plasmid encoding human VMAT2.
-
Harvest the cells and prepare membrane fractions by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare solutions for total binding (assay buffer only), non-specific binding (a high concentration of reserpine, e.g., 10 µM), and the radioligand ([³H]DTBZ) at a concentration close to its Kd (e.g., 2 nM).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]DTBZ + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL reserpine solution + 50 µL [³H]DTBZ + 100 µL membrane suspension.
-
Competition: 50 µL of each this compound dilution + 50 µL [³H]DTBZ + 100 µL membrane suspension.
-
-
The final assay volume is 200 µL. The amount of membrane protein per well should be optimized but is typically in the range of 20-50 µg.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Quickly wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.
-
A cell harvester can be used to automate this process.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for VMAT2 (this should be determined in a separate saturation binding experiment or obtained from the literature).
-
-
-
Conclusion
While this compound's clinical use as an antihypertensive agent and its structural similarity to reserpine strongly implicate VMAT as its primary target, a definitive assessment of its selectivity requires quantitative binding data. The provided experimental protocol offers a robust framework for researchers to determine the binding affinity of this compound for VMAT1 and VMAT2. Generating this data will be crucial for a comprehensive understanding of its pharmacological profile and for guiding future drug development efforts targeting vesicular monoamine transporters. A direct comparison with established VMAT inhibitors like reserpine and tetrabenazine will clarify whether this compound offers any advantages in terms of selectivity and potential side effect profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 5. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methoserpidine: A Guide for Laboratory Professionals
For Immediate Reference: Treat methoserpidine as a potentially hazardous chemical waste. Due to its pharmacological activity and structural relation to other alkaloids with known toxicity, specialized disposal is required. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. This guide provides comprehensive procedures for the proper and safe disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling potent pharmaceutical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be familiar with the potential hazards associated with this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably within a chemical fume hood, and use an appropriate respirator.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, segregation, storage, and disposal of this compound waste.
-
Waste Identification and Segregation:
-
It is critical to segregate chemical waste from regular trash.
-
Dedicate a specific, clearly labeled waste container for "Pharmaceutical Waste" or "Chemical Waste."
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection and Labeling:
-
Use a robust, leak-proof container compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and any other constituents of the waste (e.g., solvents).
-
Include the appropriate hazard symbols as required by your institution.
-
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container, avoiding splashes or spills.
-
If the chemical is in solid form, minimize dust creation.
-
If it is in a solution, the solvent must also be considered as part of the hazardous waste.
-
Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Regulatory Considerations
The disposal of pharmaceutical waste is regulated by various agencies, which may include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2] State and local regulations may also apply and can be more stringent than federal laws.[1] While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its pharmacological activity warrants a cautious approach to its disposal. It is best practice to handle it as a hazardous waste to ensure the highest level of safety and environmental protection.
Spill Management
In the event of a spill, immediately evacuate the area and alert others. If you are trained and it is safe to do so, follow these steps:
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
-
Reporting: Report the spill to your EHS department.
Data Presentation
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous pharmaceutical waste | Best Practice |
| Container Type | Leak-proof, chemically compatible | General Lab Safety |
| Labeling | "Hazardous Waste," "this compound" | Institutional Policy |
| Storage | Secure, ventilated, secondary containment | General Lab Safety |
| Disposal Method | Licensed chemical waste contractor | EPA/State Regulations |
Experimental Protocols
As this document provides disposal procedures, detailed experimental protocols for research are not applicable. The primary "protocol" is the step-by-step disposal guide provided above.
Mandatory Visualization
Caption: this compound Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Methoserpidine
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety protocols and operational plans when handling Methoserpidine. This guide provides essential information to minimize risk and ensure a safe laboratory environment.
This compound, a derivative of the antihypertensive drug Reserpine, requires careful handling due to its potential pharmacological effects. While specific toxicity data for this compound is limited, its close structural and functional relationship to Reserpine necessitates the adoption of stringent safety measures. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of all personnel.
Quantitative Safety Data
To provide a clear understanding of the potential hazards, the following table summarizes key safety data for this compound and the closely related compound, Reserpine. The data for Reserpine is provided as a conservative proxy due to the lack of specific data for this compound.
| Parameter | Value | Compound | Source |
| Chemical Formula | C₃₃H₄₀N₂O₉ | This compound | PubChem[1] |
| Molecular Weight | 608.7 g/mol | This compound | PubChem[1] |
| Appearance | Pale yellow, odorless powder | Reserpine | Fisher Scientific[2] |
| Melting Point | ~265 °C (decomposes) | Reserpine | Sigma-Aldrich, MedchemExpress.com[3][4] |
| Oral LD50 (Mouse) | >50 mg/kg | Reserpine | Cayman Chemical[3] |
| Oral LD50 (Rat) | 420 mg/kg | Reserpine | Cayman Chemical, CDH Fine Chemical[3][5] |
| Occupational Exposure Limit (OEL) | Not Established | This compound/Reserpine | Multiple Sources |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent inhalation, dermal, and ocular exposure.
-
Hand Protection : Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area.
-
Body Protection : A disposable, solid-front, long-sleeved gown with tight-fitting cuffs is required.
-
Eye and Face Protection : Use safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations where splashing is a risk.
-
Respiratory Protection : A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the powdered form of this compound. All respirator users must be fit-tested and trained in accordance with OSHA regulations.
Operational Plan for Handling this compound
A systematic workflow is critical to minimize the risk of exposure during the handling of this compound. The following diagram and procedural steps outline the required operational plan.
Step-by-Step Handling Procedure:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.
-
Don the required PPE as outlined above.
-
Prepare a designated handling area, preferably within a chemical fume hood or a ventilated enclosure. Cover the work surface with absorbent, disposable liners.
-
-
Handling :
-
Weighing : Conduct all weighing operations of powdered this compound within a ventilated balance enclosure or a chemical fume hood to prevent the generation of airborne particles.
-
Dissolving and Aliquoting : Perform all procedures involving the dissolution or aliquoting of this compound in a solution within a chemical fume hood.
-
Experimental Use : All experimental procedures involving this compound must be carried out in a designated area with appropriate ventilation.
-
-
Cleanup and Disposal :
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, gowns, liners, and excess this compound, in accordance with the disposal plan outlined below.
-
Doffing PPE : Remove PPE in the designated doffing area, ensuring that the outer contaminated layer does not come into contact with skin or clothing. Wash hands thoroughly after removing all PPE.
-
Disposal Plan
The disposal of this compound and its associated waste must be managed to prevent environmental contamination and potential human exposure.
-
Waste Classification : this compound, as a potent pharmaceutical compound, should be treated as hazardous waste.
-
Solid Waste : All solid waste contaminated with this compound, including unused powder, contaminated PPE, and labware, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste containing this compound down the drain.
-
Final Disposal : The primary recommended method for the disposal of hazardous pharmaceutical waste is incineration by a licensed hazardous waste disposal facility.[6] This ensures the complete destruction of the active compound. Landfilling may be an option for certain classes of pharmaceutical waste, but incineration is preferred for potent compounds like this compound.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill :
-
For small spills of powdered material, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
In all cases, the spill area should be decontaminated. Report all spills to your institution's EHS department.
-
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. This compound | C33H40N2O9 | CID 71798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reserpine | 50-55-5 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. RTECS NUMBER-AR6973200-Chemical Toxicity Database [drugfuture.com]
- 7. RTECS NUMBER-MF1750000-Chemical Toxicity Database [drugfuture.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
